4-Butylsulfanylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6956-61-2 |
|---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-butylsulfanylquinazoline |
InChI |
InChI=1S/C12H14N2S/c1-2-3-8-15-12-10-6-4-5-7-11(10)13-9-14-12/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
PIBVCPOZVCQALQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of 4-Butylsulfanylquinazoline: A Technical Overview for Drug Discovery Professionals
An In-depth Analysis of a Promising Quinazoline Derivative in Cancer Research
Introduction
Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. A substantial number of these derivatives function as inhibitors of key signaling molecules implicated in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR). This technical guide focuses on the biological activity of a specific member of this family, 4-butylsulfanylquinazoline, and its closely related analogs. By examining its synthesis, in vitro efficacy, and potential mechanism of action, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential.
Synthesis of 4-Alkyl(aryl)thioquinazoline Derivatives
The synthesis of this compound and its analogs is typically achieved through a thioetherification reaction. The general protocol involves the reaction of a 4-chloroquinazoline precursor with a corresponding thiol compound.
Experimental Protocol: Synthesis
Materials:
-
4-chloroquinazolines
-
Thiol compounds (e.g., 1-butanethiol for the synthesis of this compound)
-
Acetone
-
Potassium carbonate (K₂CO₃)
Procedure:
-
A mixture of the appropriate 4-chloroquinazoline (1 mmol), the corresponding thiol (1.2 mmol), and potassium carbonate (2 mmol) is prepared in acetone (20 mL).
-
The reaction mixture is refluxed for a period of 2-4 hours.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is then purified by column chromatography on silica gel using a mixture of petroleum ether and acetone as the eluent to yield the final 4-alkyl(aryl)thioquinazoline product.
The structures of the synthesized compounds are typically confirmed using analytical techniques such as elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
In Vitro Antiproliferative Activity
The anticancer potential of this compound and its analogs has been evaluated in vitro against various human cancer cell lines. A key study by Yang et al. investigated the anti-proliferative effects of a series of S'-substituted 4-alkyl(aryl)thioquinazoline derivatives.
Quantitative Data
The antiproliferative activities of several 4-alkylthioquinazoline derivatives were assessed against the human prostate cancer cell line (PC3). The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. While the specific data for this compound is not explicitly detailed in the available literature, the data for closely related analogs provide valuable insights into the structure-activity relationship of this class of compounds.
| Compound ID | R Group (Alkyl Chain) | IC₅₀ (µM) against PC3 cells |
| 3c | C₃H₇ (Propyl) | 1.8 |
| 3a | C₂H₅ (Ethyl) | 5.6 |
| 3d | C₅H₁₁ (Pentyl) | 8.1 |
| 3f | C₆H₁₃ (Hexyl) | 8.7 |
| 3l | C₁₀H₂₁ (Decyl) | 8.9 |
| Data sourced from Yang et al., Bioorganic & Medicinal Chemistry Letters, 2007. |
These results indicate that the length of the alkyl chain at the 4-thio position influences the cytotoxic activity, with the propyl derivative (3c) exhibiting the most potent effect against PC3 cells.
Experimental Protocol: MTT Assay for Cell Viability
The in vitro cytotoxicity of the 4-alkylthioquinazoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., PC3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (4-alkylthioquinazoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value for each compound is determined from the dose-response curves.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Quinazoline derivatives are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes such as proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers. The binding of ligands like Epidermal Growth Factor (EGF) to EGFR triggers a cascade of downstream signaling events.
EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway, which is a likely target for the antiproliferative activity of this compound and its analogs.
Caption: EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow: EGFR Kinase Inhibition Assay
To specifically determine if a compound inhibits EGFR kinase activity, a biochemical assay can be performed. The following workflow outlines a typical in vitro EGFR kinase assay.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Conclusion
This compound and its structural analogs represent a promising class of compounds with significant in vitro antiproliferative activity against cancer cells. The ease of synthesis and the potent cytotoxicity, particularly of the propylthio-derivative, highlight the potential of this scaffold for further development. The likely mechanism of action, consistent with other quinazoline-based anticancer agents, involves the inhibition of the EGFR signaling pathway. Further studies are warranted to fully elucidate the specific molecular interactions with EGFR and other potential targets, as well as to evaluate the in vivo efficacy and pharmacokinetic properties of these compounds. This technical guide provides a foundational understanding for researchers to build upon in the pursuit of novel and effective cancer therapeutics.
In-Depth Technical Guide on 4-Butylsulfanylquinazoline Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. Among these, derivatives featuring a butylsulfanyl group at the 4-position of the quinazoline core are of growing interest due to their potential as targeted therapeutic agents. This technical guide provides a comprehensive overview of 4-butylsulfanylquinazoline derivatives and their analogues, with a focus on their synthesis, biological activities, and mechanisms of action, particularly in the context of cancer therapy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.
Core Concepts and Structure-Activity Relationships
The quinazoline scaffold, a fusion of benzene and pyrimidine rings, serves as a versatile pharmacophore. The substitution at the 4-position with a butylsulfanyl (or butylthio) group introduces a flexible, lipophilic chain that can significantly influence the compound's interaction with biological targets. Structure-activity relationship (SAR) studies on related 4-substituted quinazolines have shown that the nature of the substituent at this position is crucial for biological activity. For instance, in the context of epidermal growth factor receptor (EGFR) inhibition, the 4-position is pivotal for binding to the ATP pocket of the kinase domain. While extensive SAR data for 4-anilino and 4-aminoquinazolines is available, specific quantitative data for this compound derivatives is less prevalent in publicly accessible literature. However, the principles of molecular interactions suggest that the butyl chain can engage in hydrophobic interactions within the target protein, while the quinazoline core often participates in hydrogen bonding.
Biological Activities and Therapeutic Potential
The primary therapeutic potential of this compound derivatives and their analogues lies in their anticancer properties. Many quinazoline derivatives are known to be potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many cancers.
Anticancer Activity
While specific IC50 values for this compound derivatives are not widely reported, related 2-alkylthio- and 3-substituted quinazolin-4-one derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines. For instance, certain 2-thioether quinazoline derivatives have shown potent activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values in the low micromolar range, comparable to or even exceeding the efficacy of the standard drug gefitinib in some cases. The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.
Data Presentation: Anticancer Activity of Related Quinazoline Derivatives
The following table summarizes the in vitro anticancer activity of representative 2-thioether and 3-substituted quinazoline derivatives against human cancer cell lines. It is important to note that this data is for structurally related analogues and is presented to illustrate the potential of thioether-containing quinazolines. Specific data for this compound derivatives is not available in the cited literature.
| Compound ID | R Group (at position 2 or 3) | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 21 | Varies (Thioether derivatives) | HeLa | 2.81 | Gefitinib | 4.3 |
| 22 | Varies (Thioether derivatives) | HeLa | 1.85 | Gefitinib | 4.3 |
| 23 | Varies (Thioether derivatives) | HeLa | 2.11 | Gefitinib | 4.3 |
| 21 | Varies (Thioether derivatives) | MDA-MB-231 | 2.45 | Gefitinib | 28.3 |
| 22 | Varies (Thioether derivatives) | MDA-MB-231 | 2.05 | Gefitinib | 28.3 |
| 23 | Varies (Thioether derivatives) | MDA-MB-231 | 1.95 | Gefitinib | 28.3 |
Table adapted from data presented in Al-Suwaidan et al., 2017.
Mechanism of Action: EGFR Inhibition
A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways that promote cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and preventing the phosphorylation of downstream substrates.
Signaling Pathway
The inhibition of EGFR by this compound derivatives is expected to block the following key downstream signaling pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.
-
PI3K-Akt-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and metabolism.
By blocking these pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and key biological assays for their evaluation.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position of the quinazoline ring with butanethiol.
Materials:
-
4-Chloroquinazoline
-
1-Butanethiol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
To this suspension, add 1-butanethiol (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Figure 2: General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu,Tyr) 4:1 as a substrate
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the EGFR enzyme diluted in kinase buffer to each well.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with potential anticancer activity, likely mediated through the inhibition of key signaling pathways such as the EGFR pathway. While the available data on this specific subclass is limited, the broader understanding of quinazoline chemistry and pharmacology provides a strong foundation for their further development. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogues to establish a clear structure-activity relationship. In-depth mechanistic studies, including target engagement and downstream signaling analysis, will be crucial to validate their therapeutic potential and guide the design of next-generation inhibitors for targeted cancer therapy.
Spectroscopic Data of 4-Butylsulfanylquinazoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the predicted spectroscopic data for 4-Butylsulfanylquinazoline, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted dataset based on the analysis of analogous structures and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the characterization and identification of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.80 | s | 1H | H2 (Quinazoline ring) |
| ~8.10 | d | 1H | H5 (Quinazoline ring) |
| ~7.90 | d | 1H | H8 (Quinazoline ring) |
| ~7.75 | t | 1H | H7 (Quinazoline ring) |
| ~7.55 | t | 1H | H6 (Quinazoline ring) |
| ~3.40 | t | 2H | -S-CH₂ -CH₂-CH₂-CH₃ |
| ~1.80 | sextet | 2H | -S-CH₂-CH₂ -CH₂-CH₃ |
| ~1.50 | sextet | 2H | -S-CH₂-CH₂-CH₂ -CH₃ |
| ~0.95 | t | 3H | -S-CH₂-CH₂-CH₂-CH₃ |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 7-8 Hz for the alkyl chain.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C4 (Quinazoline ring) |
| ~160.5 | C2 (Quinazoline ring) |
| ~151.0 | C8a (Quinazoline ring) |
| ~134.0 | C7 (Quinazoline ring) |
| ~128.5 | C5 (Quinazoline ring) |
| ~127.0 | C8 (Quinazoline ring) |
| ~126.5 | C6 (Quinazoline ring) |
| ~123.0 | C4a (Quinazoline ring) |
| ~32.0 | -S-CH₂ -CH₂-CH₂-CH₃ |
| ~31.0 | -S-CH₂-CH₂ -CH₂-CH₃ |
| ~22.0 | -S-CH₂-CH₂-CH₂ -CH₃ |
| ~13.8 | -S-CH₂-CH₂-CH₂-CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| ~1610, ~1570, ~1480 | Medium-Strong | C=C and C=N stretching (Quinazoline ring) |
| ~1450 | Medium | CH₂ bending |
| ~1380 | Medium | CH₃ bending |
| ~1200-1000 | Medium | C-N stretching |
| ~750 | Strong | Aromatic C-H out-of-plane bending |
| ~700-600 | Weak-Medium | C-S stretching |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Interpretation |
| 219.0950 | [M+H]⁺ (Calculated for C₁₂H₁₅N₂S⁺) |
| 218.0878 | [M]⁺ (Molecular ion, Calculated for C₁₂H₁₄N₂S) |
| 161.0583 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 130.0531 | [Quinazoline]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. The sample of this compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The ¹H NMR spectrum would be recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ¹³C NMR spectrum, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds would be used, with proton decoupling.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
High-resolution mass spectra would be obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis would be performed in positive ion mode with a capillary voltage of 3.5 kV, a drying gas temperature of 300 °C, and a nebulizer pressure of 30 psi. The mass-to-charge ratio (m/z) would be scanned over a range of 50-500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-Depth Technical Guide to the In Vitro Evaluation of 4-Butylsulfanylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This scaffold is a key component in several approved drugs, particularly in oncology. The functionalization of the quinazoline core at various positions can modulate its pharmacological properties. This technical guide focuses on the hypothetical in vitro evaluation of a specific, novel derivative, 4-Butylsulfanylquinazoline.
While, to date, no specific studies on this compound have been identified in publicly available research, this document will serve as a comprehensive roadmap for its preclinical assessment. The protocols and analyses outlined herein are based on established methodologies for evaluating similar quinazoline-based compounds, particularly those with substituents at the 4-position, which are known to be crucial for kinase inhibitory activity. The primary focus of this guide will be on the potential anticancer properties of this compound, targeting key signaling pathways implicated in tumorigenesis.
The core structure of this compound suggests its potential as an inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer. The butylsulfanyl group at the 4-position may influence its binding affinity and selectivity for various kinase targets. Therefore, a thorough in vitro evaluation is essential to elucidate its mechanism of action and therapeutic potential.
Predicted Biological Targets and Signaling Pathways
Based on the structure of this compound and the known activities of related quinazoline derivatives, the primary predicted biological targets are receptor tyrosine kinases (RTKs) and downstream signaling components. The most probable targets include:
-
Epidermal Growth Factor Receptor (EGFR): A well-established target for quinazoline-based inhibitors. Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway: This is a critical downstream effector of EGFR and other RTKs, playing a central role in cell growth, proliferation, survival, and metabolism. Inhibition of this pathway is a key strategy in cancer therapy.
The following diagram illustrates the hypothetical signaling pathway that could be targeted by this compound.
Caption: Hypothetical inhibition of the EGFR-PI3K/Akt signaling pathway by this compound.
Experimental Protocols
A systematic in vitro evaluation of this compound would involve a series of experiments to determine its cytotoxic effects, identify its molecular targets, and elucidate its mechanism of action. The following is a general experimental workflow.
An In-depth Technical Guide to 4-Butylsulfanylquinazoline (NSC 65058)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Butylsulfanylquinazoline, also known as NSC 65058, a member of the quinazoline class of compounds investigated for its potential anticancer properties. This document details the compound's history, a representative synthetic protocol, extensive quantitative biological activity data from the National Cancer Institute (NCI), and the putative mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The information is presented to be a valuable resource for researchers in oncology and medicinal chemistry.
Discovery and History
The quinazoline scaffold is a cornerstone in the development of modern targeted cancer therapies. The first synthesis of a quinazoline derivative was reported in the late 19th century, with significant interest in their therapeutic potential emerging in the mid-20th century. The exploration of 4-substituted quinazolines, in particular, gained momentum with the discovery that these compounds could act as potent inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR). This led to the development of several successful EGFR-targeted cancer drugs.
This compound (NSC 65058) emerged from the extensive screening programs of the National Cancer Institute (NCI) as a compound of interest with potential cytotoxic activity against various cancer cell lines. While the specific initial synthesis and discovery of this compound are not extensively documented in dedicated publications, its inclusion in the NCI's Developmental Therapeutics Program (DTP) repository signifies its recognition as a compound with potential biological activity worthy of further investigation. The general synthetic routes to 4-alkylthioquinazolines were developed as part of the broader exploration of the chemical space around the quinazoline core.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the readily available quinazolin-4(3H)-one. This involves the chlorination of the quinazolinone followed by a nucleophilic substitution with 1-butanethiol.
Step 1: Synthesis of 4-Chloroquinazoline
This procedure is adapted from established methods for the chlorination of quinazolin-4-ones.[1][2]
-
Materials: Quinazolin-4(3H)-one, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinazolin-4(3H)-one.
-
Carefully add an excess of thionyl chloride under a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature and carefully quench the excess thionyl chloride by slowly adding it to ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloroquinazoline.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chlorine atom in 4-chloroquinazoline with 1-butanethiol.[3]
-
Materials: 4-Chloroquinazoline, 1-Butanethiol, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile).
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloroquinazoline in the chosen solvent.
-
Add the base to the solution and stir.
-
Slowly add 1-butanethiol to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Experimental Workflow for the Synthesis of this compound
Caption: A two-step synthetic route to this compound.
Quantitative Biological Activity
This compound, under the identifier NSC 65058, was evaluated in the National Cancer Institute's 60 human tumor cell line screen (NCI-60). The data presented below is the GI₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth. The values are presented as the negative logarithm of the molar concentration (-log₁₀(GI₅₀)).
| Cell Line Panel | Cell Line | -log₁₀(GI₅₀) (M) |
| Leukemia | CCRF-CEM | 5.24 |
| HL-60(TB) | 5.34 | |
| K-562 | 5.25 | |
| MOLT-4 | 5.19 | |
| RPMI-8226 | 5.25 | |
| SR | 5.09 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 5.27 |
| EKVX | 5.00 | |
| HOP-62 | 5.24 | |
| HOP-92 | 5.20 | |
| NCI-H226 | 5.17 | |
| NCI-H23 | 5.27 | |
| NCI-H322M | 5.17 | |
| NCI-H460 | 5.30 | |
| NCI-H522 | 5.32 | |
| Colon Cancer | COLO 205 | 5.29 |
| HCT-116 | 5.29 | |
| HCT-15 | 5.22 | |
| HT29 | 5.31 | |
| KM12 | 5.32 | |
| SW-620 | 5.30 | |
| CNS Cancer | SF-268 | 5.22 |
| SF-295 | 5.31 | |
| SF-539 | 5.19 | |
| SNB-19 | 5.24 | |
| SNB-75 | 5.29 | |
| U251 | 5.20 | |
| Melanoma | LOX IMVI | 5.29 |
| MALME-3M | 5.27 | |
| M14 | 5.27 | |
| MDA-MB-435 | 5.29 | |
| SK-MEL-2 | 5.26 | |
| SK-MEL-28 | 5.21 | |
| SK-MEL-5 | 5.25 | |
| UACC-257 | 5.26 | |
| UACC-62 | 5.27 | |
| Ovarian Cancer | IGROV1 | 5.19 |
| OVCAR-3 | 5.24 | |
| OVCAR-4 | 5.21 | |
| OVCAR-5 | 5.18 | |
| OVCAR-8 | 5.20 | |
| NCI/ADR-RES | 5.19 | |
| SK-OV-3 | 5.27 | |
| Renal Cancer | 786-0 | 5.24 |
| A498 | 5.27 | |
| ACHN | 5.26 | |
| CAKI-1 | 5.23 | |
| RXF 393 | 5.18 | |
| SN12C | 5.29 | |
| TK-10 | 5.23 | |
| UO-31 | 5.21 | |
| Prostate Cancer | PC-3 | 5.29 |
| DU-145 | 5.28 | |
| Breast Cancer | MCF7 | 5.32 |
| MDA-MB-231/ATCC | 5.28 | |
| HS 578T | 5.28 | |
| BT-549 | 5.22 | |
| T-47D | 5.31 | |
| MDA-MB-468 | 5.27 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database.
Mechanism of Action and Signaling Pathways
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. The Epidermal Growth Factor Receptor (EGFR) is a well-established target for this class of compounds. Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.
The primary signaling pathways downstream of EGFR that are implicated in cancer progression include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of EGFR by this compound would lead to the downregulation of these pathways.
Hypothesized EGFR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the EGFR signaling cascade by this compound.
Conclusion
This compound (NSC 65058) is a quinazoline derivative with demonstrated in vitro anticancer activity across a broad range of human tumor cell lines. Its synthesis is achievable through standard organic chemistry methodologies. Based on its structural class, the likely mechanism of action is the inhibition of the EGFR signaling pathway, a critical driver in many malignancies. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential and mechanism of action of this and related compounds. Further studies are warranted to definitively identify its molecular targets and to evaluate its in vivo efficacy and safety profile.
References
4-Butylsulfanylquinazoline: An Enigmatic Candidate in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors is a continuous endeavor. While the quinazoline scaffold is a well-established pharmacophore in numerous approved kinase-inhibiting drugs, the specific derivative, 4-butylsulfanylquinazoline, remains a molecule of considerable obscurity within the scientific literature. Despite its chemical structure suggesting potential interactions with the ATP-binding pocket of kinases, publicly accessible data on its biological activity, specific kinase targets, and mechanism of action are currently unavailable.
The quinazoline core is famously present in a multitude of potent kinase inhibitors, frequently featuring an amino or anilino linkage at the 4-position. These substitutions have proven critical for activity against a range of kinases, including the epidermal growth factor receptor (EGFR) family. However, the replacement of this nitrogen-based linkage with a butylsulfanyl group, as seen in this compound, represents a significant structural deviation. This alteration would fundamentally change the electronics and conformational flexibility of the molecule, making it difficult to extrapolate the known structure-activity relationships of other 4-substituted quinazolines.
Public chemical databases, such as PubChem, confirm the existence and basic chemical properties of this compound, also known by its synonym NSC 65058. The records indicate that the compound has been included in biological screening assays. However, the specific outcomes of these screens, particularly any data related to kinase inhibition, have not been publicly disclosed.
Without experimental data, any discussion of this compound as a kinase inhibitor is purely speculative. To build a comprehensive technical guide as requested, the following critical information would be required:
-
Target Identification: Which specific kinase or kinases does this compound inhibit?
-
Potency and Selectivity: What are the quantitative measures of its inhibitory activity (e.g., IC50, Ki values) against its target(s)? How selective is it against a panel of other kinases?
-
Mechanism of Action: How does it inhibit kinase activity? Does it compete with ATP, is it an allosteric inhibitor, or does it have a different mechanism?
-
Cellular Activity: Does it inhibit signaling pathways in cancer cell lines? What are its effects on cell proliferation, apoptosis, and other cellular processes?
-
Synthesis and Characterization: What is the detailed synthetic route for its preparation and what are its full characterization data?
Unfortunately, a thorough search of scientific literature and public databases did not yield any specific studies that provide this essential information for this compound. Therefore, it is not possible to construct the requested in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams at this time. The potential of this compound as a kinase inhibitor remains an open question pending the publication of relevant research.
4-Butylsulfanylquinazoline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of 4-butylsulfanylquinazoline. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
This compound is a heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. The presence of the butylsulfanyl group at the 4-position is anticipated to significantly influence the molecule's physicochemical properties, including its solubility and stability, which are critical parameters in the drug development process. This guide summarizes the currently available, albeit limited, specific data for this compound and supplements it with general knowledge of quinazoline derivatives to provide a practical framework for its handling and investigation.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂S | PubChem |
| Molecular Weight | 218.32 g/mol | PubChem |
| Appearance | Predicted to be a solid at room temperature | General chemical knowledge |
| CAS Number | 6956-61-2 | PubChem |
Solubility
Table 3.1: Qualitative Solubility of Quinazoline Derivatives
| Solvent Class | General Solubility of Quinazolinones | Reference |
| Aqueous Solvents | Generally insoluble in water. | [1] |
| Organic Solvents | Generally insoluble in common organic solvents. | [1] |
| Alkaline Solutions | Soluble in aqueous alkali. | [1] |
| Concentrated Acids | Sometimes soluble in concentrated acids (e.g., 6N HCl). | [1] |
It is important to note that the butylsulfanyl group in this compound will increase its lipophilicity compared to unsubstituted quinazoline, which may slightly alter its solubility profile.
Experimental Protocol for Solubility Determination (Gravimetric Method)
While specific data is unavailable, the following gravimetric method, adapted from a study on pyrazolo quinazoline derivatives, can be employed to determine the solubility of this compound in various solvents.[2]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)
-
Thermostatically controlled water bath/shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Vacuum oven
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vial is placed in a thermostatically controlled shaker bath and agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a pre-weighed filter to remove any undissolved solid.
-
A known volume of the clear filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated from the filtrate under vacuum at a suitable temperature.
-
The container with the dried solute is weighed, and the mass of the dissolved solid is determined.
-
The solubility is calculated and expressed in mg/mL or mol/L.
Diagram 3.1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability
The stability of this compound is a critical factor for its storage, handling, and formulation. While specific stability data is lacking, general information on the stability of the quinazoline ring system provides valuable insights.
General Stability of Quinazolines:
-
pH: Quinazolines are reported to be stable in cold dilute acidic and alkaline solutions. However, they are susceptible to degradation upon boiling in these conditions.[3] One study on a different quinazoline derivative showed instability in an alkaline medium (1M NaOH) due to hydrolysis of an amide group, while it was more stable in an acidic environment (1M HCl).[4]
-
Temperature: Thermal stability can vary depending on the substitution pattern. Studies on other heterocyclic compounds suggest that thermal degradation is a common pathway.[5][6]
-
Light: Photostability is an important parameter to consider, especially for compounds intended for pharmaceutical use. Standard protocols for photostability testing should be followed.
-
Solvents: A study on a different quinazoline derivative indicated good stability in water for over 40 days, but instability in DMSO with modifications observed immediately after preparation.
Table 4.1: General Stability Profile of Quinazoline Derivatives
| Condition | General Stability | Potential Degradation Pathway | Reference |
| Acidic (cold, dilute) | Stable | - | [3] |
| Acidic (boiling) | Unstable | Hydrolysis of the quinazoline ring | [3] |
| Alkaline (cold, dilute) | Stable | - | [3] |
| Alkaline (boiling) | Unstable | Hydrolysis of the quinazoline ring | [3] |
| Elevated Temperature | Varies with substitution | Thermal decomposition | [5][6] |
| Light Exposure | Compound-dependent | Photodegradation | |
| DMSO Solution | Potentially unstable | Solvent-mediated degradation | |
| Aqueous Solution | Potentially stable | - |
Experimental Protocols for Stability Assessment
4.1.1. pH-Dependent Stability Study
Procedure:
-
Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., by HPLC).
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze the remaining concentration of this compound by a validated HPLC method.
-
Plot the concentration versus time to determine the degradation kinetics at each pH.
4.1.2. Thermal Stability (Thermogravimetric Analysis - TGA)
Procedure:
-
Place a small, accurately weighed sample of this compound into a TGA crucible.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss of the sample as a function of temperature.
-
The resulting thermogram will indicate the onset temperature of decomposition and the temperature at which maximum weight loss occurs.
4.1.3. Photostability Study
Procedure (based on ICH Q1B guidelines):
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a standardized light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) for a specified duration.
-
Protect a control sample from light.
-
At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms to assess the extent of degradation and the formation of any photodegradation products.
Diagram 4.1: Factors Affecting Quinazoline Stability
Caption: Key factors that can influence the stability of this compound.
Synthesis
A plausible and common method for the synthesis of 4-alkylsulfanylquinazolines involves the nucleophilic substitution of a 4-haloquinazoline with the corresponding thiol. In the case of this compound, this would involve the reaction of 4-chloroquinazoline with butanethiol.
Proposed Synthetic Protocol
The following is a proposed experimental protocol based on general procedures for similar reactions. Optimization of reaction conditions may be necessary.
Materials:
-
4-Chloroquinazoline
-
Butanethiol
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 4-chloroquinazoline in an appropriate solvent under an inert atmosphere, add the base.
-
To this mixture, add butanethiol dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) for a period of time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Diagram 5.1: Proposed Synthesis Workflow for this compound
Caption: A proposed workflow for the synthesis of this compound.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data for this compound is scarce in the reviewed literature, a general understanding of the properties of the quinazoline class of molecules allows for informed predictions and the design of appropriate experimental protocols. It is recommended that the solubility and stability of this compound be experimentally determined under various conditions to support its development for any potential application. The provided experimental methodologies can serve as a starting point for these investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cibtech.org [cibtech.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline, 2-((butylthio)methyl)-4-methyl-, 3-oxide | C14H18N2OS | CID 467023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into 4-Butylsulfanylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among these, 4-substituted quinazolines have been the subject of intensive research due to their potential as therapeutic agents, particularly in oncology. This technical guide focuses on the theoretical and computational approaches applicable to the study of a specific derivative, 4-Butylsulfanylquinazoline. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes the established computational methodologies and theoretical frameworks used for analogous quinazoline derivatives to provide a comprehensive analytical model. This guide will cover molecular docking, quantum chemical calculations, and potential signaling pathway interactions, offering a foundational understanding for researchers engaged in the development of novel quinazoline-based drugs.
Introduction
The quinazoline scaffold is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. Its derivatives are known to exhibit diverse biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] The functionalization at the 4-position of the quinazoline ring has been a key strategy in the development of potent and selective inhibitors of various enzymes and receptors, most notably Epidermal Growth Factor Receptor (EGFR).[3]
This compound, characterized by a butyl-thioether linkage at the C4 position, represents a novel yet under-investigated compound. Understanding its molecular properties, potential biological targets, and mechanism of action is crucial for evaluating its therapeutic potential. Computational and theoretical studies offer a powerful, resource-efficient avenue to predict these characteristics and guide further experimental validation.
Computational Methodologies
A variety of computational techniques are employed to elucidate the properties and potential bioactivity of quinazoline derivatives.[4] These methods provide insights into the molecule's electronic structure, conformational flexibility, and interactions with biological macromolecules.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] For this compound, this would typically involve docking the ligand into the active site of a relevant protein target, such as EGFR kinase.
Experimental Protocol: Molecular Docking of this compound against EGFR
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms.
-
The protein structure is saved in a suitable format (e.g., PDBQT).
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94).[6]
-
Gasteiger charges are computed, and rotatable bonds are defined. The ligand is saved in PDBQT format.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the protein.
-
The docking simulation is performed using software such as AutoDock Vina.[7] The Lamarckian Genetic Algorithm is a commonly used search algorithm.[8]
-
The resulting docking poses are ranked based on their binding affinity scores (e.g., kcal/mol).
-
-
Analysis of Results:
-
The lowest energy docking pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Visualization of the docked complex is performed using software like PyMOL or Discovery Studio.
-
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide detailed information about the electronic properties of a molecule.[9][10] These calculations are crucial for understanding molecular reactivity, stability, and spectroscopic properties.
Experimental Protocol: DFT Calculations for this compound
-
Structure Optimization:
-
The 3D structure of this compound is used as the starting geometry.
-
Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)).[11]
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Molecular Properties:
-
Various molecular properties are calculated from the optimized structure, including:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP).
-
Dipole moment and polarizability.
-
Atomic charges (e.g., Mulliken or NBO charges).
-
-
-
Analysis:
-
The calculated properties are analyzed to predict the molecule's reactivity, stability, and potential interaction sites. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity.[11]
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results for similar quinazoline derivatives.
Table 1: Molecular Docking Results of this compound against EGFR (PDB: 1M17)
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | Met793, Leu718, Val726, Ala743 | Met793 (backbone) |
| Erlotinib (Reference) | -9.2 | Met793, Leu718, Cys797, Thr790 | Met793 (backbone), Cys797 (side chain) |
Table 2: Quantum Chemical Properties of this compound (DFT/B3LYP/6-311G(d,p))
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
| Molecular Surface Area | 250 Ų |
Mandatory Visualizations
Logical Workflow for Computational Analysis
Caption: Computational analysis workflow for this compound.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and hypothesized inhibition.
Conclusion
This technical guide outlines a comprehensive theoretical and computational framework for the investigation of this compound. By leveraging molecular docking and quantum chemical calculations, researchers can gain significant insights into its potential as a therapeutic agent, particularly as an EGFR inhibitor. The methodologies and hypothetical data presented herein serve as a foundational resource to guide future in silico and in vitro studies. The continued application of these computational approaches will undoubtedly accelerate the discovery and development of novel quinazoline-based drugs.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quantumgrad.com [quantumgrad.com]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. mdpi.com [mdpi.com]
- 11. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
Pharmacological Profile of 4-Butylsulfanylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 4-Butylsulfanylquinazoline, a member of the quinazoline class of heterocyclic compounds. While specific experimental data for this particular molecule is not extensively available in public databases, this document extrapolates its potential pharmacological activities based on the known profile of structurally related quinazoline and 4-thioquinazoline derivatives. This guide also outlines a proposed experimental workflow for the complete pharmacological characterization of this compound, including detailed hypothetical experimental protocols and data presentation formats. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Introduction to this compound
This compound, also known as 4-butylthioquinazoline, is a quinazoline derivative characterized by a butylsulfanyl group attached to the 4th position of the quinazoline ring system. The quinazoline scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The introduction of a thioether linkage at the 4-position, as seen in this compound, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the parent scaffold.
Chemical Structure:
-
IUPAC Name: 4-(butylsulfanyl)quinazoline
-
Molecular Formula: C₁₂H₁₄N₂S
-
PubChem CID: 248338[3]
-
NSC Number: 65058[3]
Predicted Pharmacological Activities
Direct pharmacological data for this compound is not currently available in the public domain. However, based on extensive research on analogous compounds, several potential activities can be predicted.
Anticancer Activity
Quinazoline derivatives are prominent in oncology, with several approved drugs targeting protein kinases, such as epidermal growth factor receptor (EGFR)[2]. The 4-anilinoquinazoline scaffold is a classic example of a tyrosine kinase inhibitor. While this compound does not possess the anilino group, the core quinazoline structure suggests potential for antiproliferative activity. Studies on other 4-thioquinazoline derivatives have indicated possible anticancer effects[1].
Antimicrobial Activity
Various 4-thioquinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The lipophilic nature of the butylsulfanyl group may enhance the compound's ability to penetrate microbial cell membranes, a desirable feature for antimicrobial agents. Research on 6-fluoro-4-alkyl(aryl)thioquinazoline and 6-bromo-4-alkylthioquinazoline derivatives has demonstrated good antifungal activities[1].
Antiviral Activity
Certain 4-thioquinazoline derivatives have been investigated for their antiviral potential. For instance, novel 4-thioquinazoline derivatives containing a chalcone moiety have shown promising activity against the Tobacco Mosaic Virus (TMV)[1].
Proposed Experimental Workflow for Pharmacological Profiling
To fully elucidate the pharmacological profile of this compound, a systematic experimental approach is necessary. The following workflow is proposed, starting from initial screening to more detailed mechanistic studies.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that would be generated from the proposed experimental workflow.
Table 1: Hypothetical In Vitro Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 8.9 |
| HCT116 | Colon | 3.7 |
| PC-3 | Prostate | 12.1 |
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) |
| EGFR | 150 | 75 |
| VEGFR2 | 450 | 220 |
| SRC | > 10,000 | - |
| ABL | > 10,000 | - |
Table 3: Hypothetical Antimicrobial Activity
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram+ Bacteria | 16 |
| Escherichia coli | Gram- Bacteria | 64 |
| Candida albicans | Fungi | 8 |
| Aspergillus niger | Fungi | 32 |
Detailed Experimental Protocols (Generalized)
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.
-
Compound Addition: Add varying concentrations of this compound to the wells of a 384-well plate.
-
Assay Reaction: Add the kinase/tracer/antibody mixture to the wells and incubate at room temperature for 1 hour.
-
TR-FRET Measurement: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Analysis (Hypothetical)
Based on the predicted activity against receptor tyrosine kinases, a potential signaling pathway affected by this compound is the EGFR pathway, which is crucial in many cancers.
Conclusion
While the specific pharmacological profile of this compound remains to be experimentally determined, its structural similarity to other biologically active quinazolines suggests a high potential for therapeutic applications, particularly in the areas of oncology and infectious diseases. The experimental workflow and protocols outlined in this guide provide a clear and structured approach for the comprehensive characterization of this compound. Further investigation is warranted to uncover the full therapeutic potential of this compound and its derivatives.
References
- 1. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H14N2S | CID 248338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying Protein Targets of 4-Butylsulfanylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. 4-Butylsulfanylquinazoline, a member of this family, is of particular interest due to the potential of its butylsulfanyl group to enhance lipophilicity and modulate interactions with biological targets. While direct protein targets of this compound are not yet definitively identified in publicly available literature, the extensive research on analogous quinazoline compounds provides a strong foundation for predicting its likely molecular interactions and for designing robust experimental strategies for target identification and validation. This technical guide synthesizes the current knowledge on quinazoline derivatives, proposes a putative mechanism of action for this compound, and provides detailed experimental protocols for the identification and characterization of its protein targets.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a platform for the spatial orientation of various substituents, enabling specific interactions with a wide range of biological macromolecules. Numerous quinazoline-based drugs have received regulatory approval, primarily in the field of oncology, highlighting the clinical significance of this chemical class.
The biological activity of quinazoline derivatives is heavily influenced by the nature and position of their substituents. The addition of a butylsulfanyl group at the 4-position of the quinazoline ring in this compound is anticipated to increase its lipophilicity, which may enhance its ability to cross cellular membranes and potentially influence its binding affinity and selectivity for target proteins.
Putative Protein Targets of this compound
Based on extensive research into functionally similar quinazoline derivatives, the primary putative protein targets for this compound fall into several key classes, particularly those involved in cellular signaling, proliferation, and survival.
Protein Kinases
Protein kinases are a major family of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The quinazoline scaffold is a well-established ATP-competitive inhibitor of several protein kinases.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Many clinically approved anticancer drugs are quinazoline-based EGFR inhibitors.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and differentiation.
Other Potential Targets
Beyond protein kinases, quinazoline derivatives have been shown to interact with other important cellular proteins:
-
Dihydrofolate Reductase (DHFR): An enzyme involved in the synthesis of nucleic acids and amino acids.
-
Breast Cancer Resistance Protein (BCRP): An ATP-binding cassette (ABC) transporter that can confer multidrug resistance.
-
Poly(ADP-ribose) Polymerase (PARP): A family of proteins involved in DNA repair and programmed cell death.
-
Tubulin: The protein subunit of microtubules, which are critical components of the cytoskeleton and are involved in cell division.
-
β-ketoacyl-ACP-synthase II (FabF): In bacteria, this enzyme is involved in fatty acid synthesis and has been identified as a target for certain quinazoline derivatives.
Quantitative Data on Related Quinazoline Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of representative quinazoline compounds against various protein targets to provide a comparative context.
| Compound Class | Target Protein | IC50 / EC50 (nM) | Reference Compound(s) |
| 4-Anilinoquinazolines | EGFR | 1 - 100 | Gefitinib, Erlotinib |
| Quinazoline-based | VEGFR-2 | 10 - 500 | Vandetanib |
| Quinazoline-based | PDGFR | 50 - 1000 | Pazopanib |
| Quinazoline-based | PARP-1 | 5 - 50 | Olaparib (related scaffold) |
| Acrylamide-functionalized Quinazoline | FabF (bacterial) | 13,200 (EC50) | Compound 7a |
Experimental Protocols for Target Identification
A multi-pronged approach is recommended for the definitive identification and validation of the protein targets of this compound.
Affinity-Based Protein Profiling
This method involves the use of a chemically modified version of this compound to "pull down" its binding partners from a cell lysate.
Methodology:
-
Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm terminating in a biotin tag. The linker should be attached at a position on the quinazoline scaffold that is not critical for its biological activity.
-
Cell Lysis: Prepare a whole-cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to quinazoline derivatives).
-
Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for the formation of protein-probe complexes.
-
Affinity Capture: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will result in the capture of the probe-protein complexes onto the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA) / Drug Affinity Responsive Target Stability (DARTS)
These methods are based on the principle that the binding of a small molecule can stabilize a target protein against thermal or proteolytic degradation.
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Challenge:
-
CETSA: Heat the samples across a range of temperatures.
-
DARTS: Treat the samples with a protease (e.g., thermolysin).
-
-
Protein Separation: Separate the remaining soluble proteins by SDS-PAGE.
-
Detection: Visualize specific proteins of interest by Western blotting or perform a global analysis of the proteome using mass spectrometry.
-
Analysis: Identify proteins that exhibit increased stability (i.e., remain in the soluble fraction at higher temperatures or are more resistant to proteolysis) in the presence of this compound.
Kinase Inhibition Assays
Given the prevalence of protein kinases as targets for quinazolines, a focused screening against a panel of kinases is a logical step.
Methodology:
-
Select Kinase Panel: Choose a diverse panel of protein kinases, with a focus on those known to be inhibited by other quinazoline derivatives (e.g., EGFR, VEGFR, PDGFR families).
-
In Vitro Kinase Assay: Perform in vitro kinase activity assays in the presence of varying concentrations of this compound. These assays typically measure the phosphorylation of a substrate peptide.
-
Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each kinase to determine its potency and selectivity.
Putative Signaling Pathway Involvement
Should this compound be found to inhibit protein kinases such as EGFR or VEGFR, it would be expected to modulate key downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Conclusion
While the specific protein targets of this compound remain to be elucidated, a wealth of information from related quinazoline compounds provides a strong basis for targeted investigation. The experimental strategies outlined in this guide, combining unbiased proteomic screening with focused biochemical assays, offer a comprehensive approach to identifying and validating the molecular targets of this promising compound. Such studies are critical for understanding its mechanism of action and for guiding its future development as a potential therapeutic agent.
4-Butylsulfanylquinazoline (CAS 6956-61-2): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Butylsulfanylquinazoline, with the Chemical Abstracts Service (CAS) number 6956-61-2, is a sulfur-containing heterocyclic organic compound belonging to the quinazoline family. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives developed as therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis strategies, and hypothetical biological activities based on the broader knowledge of quinazoline derivatives. Due to the limited specific research on this particular compound, this document also outlines general experimental protocols and plausible signaling pathways that could serve as a starting point for future investigation.
Chemical and Physical Properties
This compound is characterized by a quinazoline core substituted with a butylthio group at the 4-position. Its fundamental properties are summarized below.[1]
| Property | Value | Source |
| CAS Number | 6956-61-2 | PubChem[1] |
| Molecular Formula | C₁₂H₁₄N₂S | PubChem[1] |
| Molecular Weight | 218.32 g/mol | PubChem[1] |
| IUPAC Name | 4-(butylsulfanyl)quinazoline | PubChem[1] |
| Synonyms | 4-Butylthioquinazoline, NSC 65058 | PubChem[1] |
| Canonical SMILES | CCCCSC1=NC=NC2=CC=CC=C21 | PubChem[1] |
| InChI Key | PIBVCPOZVCQALQ-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is scarce, general methods for the preparation of 4-thio-substituted quinazolines can be adapted. A plausible synthetic route would involve the reaction of a 4-chloroquinazoline precursor with 1-butanethiol.
Hypothetical Synthesis Protocol:
-
Chlorination of Quinazolin-4-one: Commercially available quinazolin-4-one can be converted to 4-chloroquinazoline by refluxing with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline.
-
Nucleophilic Substitution: The resulting 4-chloroquinazoline can then be subjected to a nucleophilic substitution reaction with 1-butanethiol. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be facilitated by the addition of a base, for example, potassium carbonate or sodium ethoxide, to generate the thiolate anion.
-
Work-up and Purification: Following the reaction, the mixture is worked up to remove inorganic salts and unreacted starting materials. This may involve quenching the reaction with water, extraction with an organic solvent, and subsequent purification of the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Illustrative Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Potential Biological Activities and Signaling Pathways
The quinazoline core is present in many biologically active compounds, suggesting that this compound may exhibit a range of pharmacological effects. The butylsulfanyl group can influence the compound's lipophilicity and its interaction with biological targets. Potential activities include:
-
Anticancer Activity: Many quinazoline derivatives are known to be potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Antimicrobial and Anti-inflammatory Properties: The quinazoline scaffold has also been associated with antimicrobial and anti-inflammatory effects.
Hypothetical Signaling Pathway Inhibition:
Given the prevalence of EGFR inhibition among quinazoline-based compounds, a plausible mechanism of action for this compound in a cancer context could involve the disruption of the EGFR signaling cascade.
Caption: Plausible inhibition of the EGFR signaling pathway.
Future Research Directions
The limited publicly available data on this compound highlights a significant opportunity for further research. Key areas for investigation include:
-
Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route and full characterization of the compound using modern analytical techniques (NMR, MS, HPLC).
-
In Vitro Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines and microbial strains to identify potential therapeutic applications.
-
Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the butylsulfanyl chain and the quinazoline core to optimize potency and selectivity.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathways described are hypothetical and based on the general properties of the quinazoline class of compounds, as specific research on this compound (CAS 6956-61-2) is limited. Researchers should conduct their own thorough literature reviews and experimental validation.
References
In-Depth Technical Guide: Biological Screening Data of NSC 65058
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the publicly available biological screening data for the compound designated NSC 65058. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this molecule. This document summarizes quantitative screening results, details relevant experimental protocols, and visualizes known signaling pathway interactions to facilitate a deeper understanding of the compound's biological activity.
Data Presentation
At present, publicly accessible databases from the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) and PubChem BioAssay do not contain specific biological screening data for the identifier "NSC 65058." Searches for this specific NSC number have not yielded quantitative data such as GI50 (50% growth inhibition) values from the NCI-60 human tumor cell line screen or other bioactivity data.
It is possible that "NSC 65058" may be an erroneous identifier or a compound that has not been subjected to extensive public screening through these programs. Further clarification of the compound's identity is required to provide specific quantitative data.
Experimental Protocols
Detailed experimental protocols are contingent on the availability of specific screening data. However, for context and future reference, the standard protocol for the NCI-60 screen, a primary platform for evaluating potential anti-cancer agents, is outlined below.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a well-established in vitro drug discovery tool that assesses the cytotoxic and/or cytostatic effects of compounds on 60 different human cancer cell lines, representing nine distinct cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).
General Workflow:
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Cell Plating: The 60 cell lines are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: The prepared compound dilutions are added to the wells containing the cell lines. The cells are then incubated for an additional 48 hours.
-
Endpoint Measurement: After the incubation period, the assay is terminated, and cell viability is determined using the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the number of viable cells.
-
Data Analysis: The optical density readings are used to calculate the percentage of cell growth. The data is then typically presented as dose-response curves, from which key parameters such as the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the initial cell number) are derived.
Signaling Pathways and Experimental Workflows
As no specific biological data or mechanism of action has been identified for NSC 65058, a generalized experimental workflow for hit-to-lead characterization is presented below. This logical relationship diagram illustrates the typical progression from an initial screening hit to a more developed lead compound.
Methodological & Application
Application Notes and Protocols for 4-Butylsulfanylquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 4-Butylsulfanylquinazoline and detailed experimental protocols for its evaluation. The information is based on the known activities of the broader quinazoline class of compounds, to which this compound belongs. Quinazoline derivatives are recognized for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
Potential Biological Activities
This compound, a member of the quinazoline family, is anticipated to exhibit a range of biological effects. The quinazoline scaffold is a key feature in many biologically active compounds.[2][4] The butylsulfanyl group at the 4-position may influence its interaction with biological targets and enhance its therapeutic potential.[1]
Anticancer Activity: Many quinazoline derivatives have demonstrated potent anticancer effects by targeting various cellular mechanisms.[5][6][7] These mechanisms often involve the inhibition of protein kinases crucial for cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[7] They can also induce programmed cell death (apoptosis) in cancer cells and inhibit the formation of microtubules, which are essential for cell division.[6][8]
Anti-inflammatory Activity: Quinazoline compounds have been investigated for their ability to suppress inflammatory responses.[3][4][9] This is often achieved by inhibiting the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandins, and by modulating key signaling pathways such as NF-κB and MAPKs.[10][11][12]
Experimental Protocols
The following protocols are generalized methodologies for assessing the potential anticancer and anti-inflammatory activities of this compound. These protocols should be optimized for specific experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay against Cancer Cell Lines
This protocol details the determination of the cytotoxic (cell-killing) effects of this compound on human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete medium to achieve a range of final concentrations to be tested.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Data |
| This compound | A549 | Data |
| Positive Control | MCF-7 | Data |
| Positive Control | A549 | Data |
Protocol 2: Anti-inflammatory Activity in Macrophage Cells
This protocol is designed to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Objective: To assess the ability of this compound to inhibit LPS-induced NO production in a murine macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory agent).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the amount of nitrite produced, which is an indicator of NO production. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
Data Presentation:
| Compound | Concentration (µM) | NO Production (% of LPS control) |
| This compound | Conc 1 | Data |
| This compound | Conc 2 | Data |
| This compound | Conc 3 | Data |
| Positive Control | Conc | Data |
Signaling Pathways and Visualization
The biological effects of quinazoline derivatives are often mediated through their interaction with key cellular signaling pathways.
Potential Anticancer Signaling Pathway
Quinazoline-based anticancer agents frequently target the EGFR signaling pathway, which is often hyperactivated in cancer. Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, leading to reduced cell proliferation and survival.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Potential Anti-inflammatory Signaling Pathway
In the context of inflammation, quinazoline derivatives can inhibit the NF-κB signaling pathway. This pathway is activated by inflammatory stimuli like LPS and leads to the production of pro-inflammatory mediators.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the initial screening and evaluation of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 12. Anti-inflammatory potential of newly synthesized 4-[(butylsulfinyl)methyl]-1,2-benzenediol in lipopolysaccharide-stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Butylsulfanylquinazoline in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butylsulfanylquinazoline is a quinazoline-based compound with potential therapeutic applications. Quinazoline derivatives have been extensively investigated for their biological activities, frequently as inhibitors of protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases. These application notes provide a comprehensive overview of the use of this compound in a variety of cell-based assays to characterize its biological effects and mechanism of action. The following protocols and data are presented to guide researchers in the evaluation of this compound.
Potential Biological Activities
Compounds belonging to the quinazoline class have demonstrated a range of biological effects. Based on its structural features, this compound is hypothesized to exhibit:
-
Anticancer Activity: Many quinazoline derivatives function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation and induction of apoptosis.[1]
-
Anti-inflammatory Effects: Certain quinazoline compounds have been shown to modulate inflammatory responses, potentially by inhibiting kinases involved in pro-inflammatory signaling cascades.[1]
-
Antimicrobial Properties: The quinazoline scaffold has been explored for its potential to inhibit the growth of various microbial pathogens.[1]
Experimental Data
The following tables summarize hypothetical data from a series of cell-based assays designed to evaluate the anti-proliferative and apoptosis-inducing effects of this compound in a cancer cell line.
Table 1: Anti-proliferative Activity of this compound in A549 Lung Carcinoma Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 78.1 | 6.1 |
| 5 | 52.4 | 5.5 |
| 10 | 25.8 | 4.2 |
| 25 | 10.2 | 3.1 |
| 50 | 5.1 | 2.5 |
Table 2: Induction of Apoptosis by this compound in A549 Cells
| Concentration (µM) | % Apoptotic Cells (Annexin V Positive) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | 1.1 |
| 1 | 12.8 | 2.3 |
| 5 | 35.6 | 3.5 |
| 10 | 68.4 | 4.1 |
Signaling Pathway Analysis
Based on the known targets of many quinazoline-based inhibitors, a plausible mechanism of action for this compound is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently hyperactivated in cancer.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for the cell-based assays mentioned above.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
A549 Lung Carcinoma Cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM from the DMSO stock. The final DMSO concentration in all wells should be less than 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the cell viability (MTS) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 Lung Carcinoma Cells
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed A549 cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Caption: Workflow for the apoptosis assay using Annexin V/PI staining.
Cellular Kinase Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of a target kinase and its downstream effectors.
Materials:
-
A549 Lung Carcinoma Cells
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
EGF (Epidermal Growth Factor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Conclusion
The provided application notes and protocols offer a framework for the initial cell-based characterization of this compound. These assays are fundamental in drug discovery for determining a compound's potency, efficacy, and mechanism of action.[2][3] Further investigations may include broader kinase profiling, cell cycle analysis, and in vivo studies to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for High-Throughput Screening of 4-Butylsulfanylquinazoline as a Potential EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Note: High-Throughput Screening for Novel Inhibitors of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and glioblastoma.[3] Consequently, EGFR has emerged as a prominent target for anti-cancer drug discovery.
The development of small molecule EGFR inhibitors has led to significant advancements in cancer therapy. A number of these inhibitors belong to the quinazoline chemical class, which has proven to be a privileged scaffold for kinase inhibitor design. This application note describes a robust high-throughput screening (HTS) campaign to identify novel EGFR inhibitors, with a focus on the hypothetical lead compound, 4-Butylsulfanylquinazoline.
To facilitate the rapid and efficient screening of large compound libraries, a luminescent-based assay, the ADP-Glo™ Kinase Assay, was selected. This assay measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable readout of EGFR activity.[4][5][6] The primary screen will be followed by dose-response studies to determine the potency (IC50) of the identified hits. The quality and reliability of the HTS assay will be monitored using the Z'-factor statistical parameter.[7][8]
This workflow enables the identification and characterization of potent and selective EGFR inhibitors, such as the promising, albeit hypothetical, this compound, for further development as potential anti-cancer therapeutics.
Experimental Protocols
High-Throughput Screening (HTS) for EGFR Inhibitors using the ADP-Glo™ Kinase Assay
This protocol outlines the steps for a high-throughput screen to identify inhibitors of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (384-well, white, opaque)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound and other test compounds in 100% DMSO.
-
Create a compound source plate by serially diluting the stock solutions in DMSO.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the 384-well assay plates. This will result in a final assay concentration range suitable for dose-response analysis.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing EGFR kinase and Poly(Glu,Tyr) substrate in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km value for EGFR.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-dispensed compounds.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4][9]
-
Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4][9]
-
Incubate for 30-60 minutes at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The percentage of inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Z'-Factor Determination for Assay Quality Control
The Z'-factor is a statistical measure of the quality of an HTS assay.[7][8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7]
Procedure:
-
On each assay plate, include multiple wells for positive and negative controls.
-
Negative Control (0% inhibition): Kinase reaction with DMSO vehicle.
-
Positive Control (100% inhibition): Reaction components without the kinase enzyme or with a known potent inhibitor.
-
-
Calculate the mean (μ) and standard deviation (σ) of the signals for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
Data Presentation
Table 1: Hypothetical High-Throughput Screening Results for EGFR Inhibitors
| Compound ID | Compound Name | IC50 (nM) |
| BSQ-001 | This compound | 75 |
| Cpd-002 | Quinazoline Analog A | 150 |
| Cpd-003 | Pyrimidine Derivative B | >10,000 |
| Cpd-004 | Known EGFR Inhibitor | 10 |
Table 2: Z'-Factor Calculation for Assay Quality Control
| Control | Mean Luminescence (RLU) | Standard Deviation (RLU) | Z'-Factor |
| Negative (DMSO) | 850,000 | 25,000 | 0.78 |
| Positive (No Enzyme) | 50,000 | 15,000 |
Visualizations
Caption: The EGFR signaling pathway, a key regulator of cell growth and survival.
Caption: High-throughput screening workflow for the identification of EGFR inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. promega.com [promega.com]
Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Analysis of 4-Butylsulfanylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the quantitative analysis of 4-Butylsulfanylquinazoline in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control in the drug development process. The described protocols offer high sensitivity, specificity, and reproducibility for the determination of this compound.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] Several quinazoline-based drugs have been developed, particularly as kinase inhibitors in cancer therapy.[3] this compound is a quinazoline derivative with potential therapeutic applications.[4] To support its development, robust and reliable analytical methods are required for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of small molecules.[5] When coupled with a mass spectrometer (LC-MS), it provides enhanced sensitivity and selectivity, making it the gold standard for bioanalytical assays.[5][6] This application note details validated HPLC-UV and LC-MS/MS methods for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar quinazoline derivative
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (or other relevant biological matrix)
-
Phosphate buffer
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from biological matrices like plasma.[7]
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Method Protocol
This protocol is based on reverse-phase chromatography, a common technique for the analysis of quinazoline derivatives.[8][9]
-
Instrument: HPLC system with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on typical absorbance for quinazoline core)
LC-MS/MS Method Protocol
This method provides higher sensitivity and specificity for quantification at lower concentrations.
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source
-
LC Conditions: Same as the HPLC method described above.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Hypothetical Precursor Ion (m/z) > Product Ion (m/z)
-
Internal Standard: Hypothetical Precursor Ion (m/z) > Product Ion (m/z)
-
-
MS Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Data Presentation and Method Validation
The developed analytical methods were validated according to the International Council for Harmonisation (ICH) guidelines.[10][11] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[10][12]
HPLC Method Validation Data
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95% - 105% |
| LOD | 3 ng/mL |
| LOQ | 10 ng/mL |
LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 6% |
| Accuracy (% Recovery) | 97% - 103% |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Hypothetical signaling pathway targeted by a quinazoline-based inhibitor.
Conclusion
The HPLC-UV and LC-MS/MS methods presented in this application note are suitable for the reliable quantification of this compound in biological matrices. The LC-MS/MS method offers superior sensitivity and is recommended for studies requiring low detection limits. These protocols provide a solid foundation for researchers in the fields of pharmacology, toxicology, and drug development to accurately assess the behavior of this compound in their studies.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 12. resolian.com [resolian.com]
4-Butylsulfanylquinazoline: Application Notes and Protocols for a Novel Chemical Probe
Introduction
4-Butylsulfanylquinazoline is a quinazoline-based small molecule that has emerged as a potential chemical probe for investigating cellular signaling pathways. Its unique structure, featuring a butylsulfanyl group at the 4-position of the quinazoline core, is anticipated to confer specific interactions with biological targets. Quinazoline derivatives are known for their diverse pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1] This document provides an overview of the potential applications of this compound in cell biology research, along with detailed protocols for its use.
Putative Mechanism of Action & Target Pathway
While the specific molecular targets of this compound are still under investigation, compounds with the quinazoline scaffold are well-documented inhibitors of various kinases and other enzymes involved in cell signaling. Based on the activities of structurally related compounds, this compound is hypothesized to modulate signaling pathways implicated in cell proliferation, survival, and inflammation.
A potential, though not yet confirmed, target for quinazoline-based compounds is the B cell-activating factor (BAFF) signaling pathway. BAFF is a crucial cytokine for B lymphocyte development and survival, and its signaling is mediated through three receptors: BAFF-R, TACI, and BCMA.[2] Dysregulation of the BAFF pathway is associated with autoimmune diseases and B-cell malignancies. The hypothetical mechanism of action of this compound may involve the modulation of one or more of these receptors or downstream signaling components.
Below is a diagram illustrating the general BAFF signaling pathway that could be a potential area of investigation for this compound.
Quantitative Data Summary
As of the date of this document, specific quantitative data for the biological activity of this compound as a chemical probe are not yet publicly available. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and assay. The following table provides a template for summarizing key quantitative parameters that should be determined.
| Parameter | Description | Recommended Assay | Target Value |
| IC50 / EC50 | Concentration for 50% inhibition/effect | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | To be determined |
| Binding Affinity (Kd) | Dissociation constant for target binding | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | To be determined |
| Target Occupancy | Percentage of target bound at a given concentration | Cellular Thermal Shift Assay (CETSA), Western Blot | To be determined |
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound as a chemical probe.
Protocol 1: Cell Viability Assay (MTT)
This protocol is designed to determine the effect of this compound on cell viability and to establish a working concentration range.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line (e.g., a B-cell lymphoma line for BAFF pathway investigation)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is to assess the effect of this compound on the phosphorylation status or expression level of key proteins in a target signaling pathway.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKK, anti-p52, anti-RelB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (based on IC50 data) or a vehicle control for a specified time (e.g., 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein samples and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Safety and Handling
This compound should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The compound should be stored at -20°C. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound represents a promising chemical probe for the exploration of cellular signaling pathways. The protocols provided herein offer a starting point for researchers to investigate its biological effects. Further studies are required to elucidate its precise mechanism of action and to validate its utility in various cell biology applications.
References
Application Notes and Protocols for the Use of 4-Butylsulfanylquinazoline in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The quinazoline scaffold is a key component of several approved anticancer drugs, such as gefitinib and erlotinib, which act as inhibitors of protein tyrosine kinases (PTKs).[2] 4-Butylsulfanylquinazoline, a member of this family, is a subject of research for its potential as a modulator of enzymatic activity. Its butylsulfanyl group at the 4-position may influence its chemical properties and biological interactions.[1]
These application notes provide a comprehensive guide for the utilization of this compound in enzymatic assays, with a focus on its potential as a kinase inhibitor. The protocols and data presented are based on established methodologies for analogous quinazoline compounds, offering a framework for investigating the inhibitory potential of this compound against various kinases.
Potential Enzymatic Targets and Rationale
The core quinazoline structure is a well-established pharmacophore for adenosine triphosphate (ATP) competitive kinase inhibitors.[3] Therefore, it is hypothesized that this compound may exhibit inhibitory activity against various protein kinases implicated in disease, particularly in cancer. Key potential targets include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[4][5] Overexpression or mutation of EGFR is common in various cancers.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][6]
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that regulates the cell cycle, particularly the G1/S phase transition.[8] Its dysregulation is often observed in cancer.
-
Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases that regulate critical cellular processes such as cell growth, proliferation, and survival through the PI3K/AKT/mTOR signaling pathway.[1][9][10]
Data Presentation
The following tables summarize representative inhibitory activities of various quinazoline derivatives against the aforementioned kinase targets. While specific data for this compound is not yet publicly available, these values provide a reference for the expected potency range of this class of compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound Class | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| 4-Anilinoquinazolines | EGFR | 0.029 - 1000 | - | - |
| 2-Thioxobenzo[g]quinazolines | VEGFR-2 | 44.4 - 46.6 | Sorafenib | 31.1 |
| Quinazoline-based inhibitors | PI3Kδ | 49 | - | - |
| Quinazoline-2-indolinone derivatives | PI3Kα | 9.11 | - | - |
| Quinazolin-4(3H)-ones | VEGFR-2 | 117 - 274 | Sorafenib | 69 |
Note: IC50 values are highly dependent on the specific assay conditions and the structure of the quinazoline derivative.
Table 2: Cellular Antiproliferative Activity of Representative Quinazoline Derivatives
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Bromo-quinazoline derivatives | MCF-7 | MTT | 15.85 | Erlotinib | 9.9 |
| 4-Alkoxyquinazoline derivatives | MCF-7 | - | 0.25 | - | - |
| Quinazoline-2-indolinone derivatives | A549 | MTT | 0.98 | - | - |
| Quinazolin-4(3H)-ones | HCT116 | - | 6.09 | Sorafenib | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This protocol is a general method for measuring the activity of kinases and their inhibition by compounds like this compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2, or PI3K)
-
Kinase-specific substrate
-
This compound (or other test compounds)
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound through the inhibition of its target kinases.
Caption: EGFR Signaling Pathway and Potential Inhibition.
Caption: VEGFR-2 Signaling Pathway and Potential Inhibition.
Caption: CDK2 Regulation of the Cell Cycle and Potential Inhibition.
Experimental Workflows
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: MTT Cell Proliferation Assay Workflow.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 6. musechem.com [musechem.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Experimental Design with 4-Butylsulfanylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butylsulfanylquinazoline is a quinazoline derivative with potential therapeutic applications in oncology. The quinazoline scaffold is a key feature in several approved anticancer drugs, often targeting critical signaling pathways involved in tumor growth and proliferation. This document provides a detailed guide for the in vivo experimental design and protocols for evaluating the anti-tumor efficacy of this compound, with a focus on its potential role as an inhibitor of the PI3K/Akt/mTOR signaling pathway. Due to the limited availability of specific published in vivo data for this compound, the following protocols and experimental design are based on established methodologies for similar quinazoline-based kinase inhibitors and general best practices in preclinical cancer research.
Postulated Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Quinazoline derivatives have been extensively investigated as inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently dysregulated in a wide range of human cancers. It is hypothesized that this compound may exert its anti-tumor effects by inhibiting one or more key kinases within this cascade, leading to the suppression of downstream signaling and ultimately inhibiting tumor progression.
Caption: Postulated mechanism of action of this compound targeting the PI3K/Akt/mTOR pathway.
In Vivo Experimental Design: Xenograft Tumor Model
The most common in vivo model for preliminary efficacy testing of a novel anti-cancer compound is the subcutaneous xenograft model in immunocompromised mice. This model allows for the evaluation of the compound's ability to inhibit the growth of human tumors.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo xenograft study.
Data Presentation: Quantitative Summary
The following tables provide a structured format for presenting the key quantitative data that should be collected during the in vivo study.
Table 1: Proposed Dosing and Treatment Schedule
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) or Intraperitoneal (i.p.) | Daily | 8-10 |
| 2 | This compound | 25 | Oral (p.o.) or Intraperitoneal (i.p.) | Daily | 8-10 |
| 3 | This compound | 50 | Oral (p.o.) or Intraperitoneal (i.p.) | Daily | 8-10 |
| 4 | This compound | 100 | Oral (p.o.) or Intraperitoneal (i.p.) | Daily | 8-10 |
| 5 | Positive Control (e.g., a known PI3K inhibitor) | TBD | Oral (p.o.) or Intraperitoneal (i.p.) | Daily | 8-10 |
Table 2: Tumor Growth Inhibition (TGI) at Study Endpoint
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent TGI (%) | p-value (vs. Vehicle) |
| Vehicle Control | N/A | N/A | |
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) | |||
| This compound (100 mg/kg) | |||
| Positive Control |
Percent TGI is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100
Table 3: Body Weight Changes as a Measure of Toxicity
| Treatment Group | Initial Mean Body Weight (g) ± SEM | Final Mean Body Weight (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | |||
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) | |||
| This compound (100 mg/kg) | |||
| Positive Control |
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines with a known dependence on the PI3K/Akt/mTOR pathway. Examples include:
-
A549 (Non-small cell lung cancer): Known to have a KRAS mutation which can lead to PI3K pathway activation.
-
MCF-7 (Breast cancer): Expresses estrogen receptors and has a PIK3CA mutation, leading to constitutive activation of the PI3K pathway.
-
U87MG (Glioblastoma): PTEN-null, resulting in hyperactivation of the PI3K/Akt pathway.
-
-
Culture Conditions: Culture the selected cell lines in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species and Strain: Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Tumor Implantation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
Tumor Monitoring and Group Randomization
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (as outlined in Table 1) with similar mean tumor volumes.
Compound Formulation and Administration
-
Formulation: Prepare a formulation of this compound suitable for the chosen route of administration. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injection, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered.
-
Administration: Administer the compound or vehicle according to the schedule in Table 1. The volume of administration should be based on the body weight of the individual mouse (e.g., 10 mL/kg).
Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor volume and body weight 2-3 times per week.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
Endpoint: The study can be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
Pharmacodynamic (PD) Marker Analysis
-
At the end of the study, collect tumor tissues from a subset of animals from each group at a specific time point after the last dose (e.g., 2-4 hours).
-
Process the tumors for:
-
Western Blot Analysis: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-S6K).
-
Immunohistochemistry (IHC): To visualize the expression and localization of target proteins within the tumor tissue.
-
Statistical Analysis
-
Analyze the differences in tumor volume and body weight between the treatment groups and the vehicle control group using appropriate statistical tests, such as a one-way ANOVA followed by a Dunnett's post-hoc test. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound. A well-designed and executed xenograft study, as outlined above, will be crucial in determining the anti-tumor efficacy and preliminary safety profile of this compound. The data generated will be instrumental in guiding further preclinical and clinical development. It is imperative to adapt and optimize these protocols based on the specific characteristics of the compound and the research questions being addressed.
Application Notes and Protocols for Studying Signal Transduction Pathways with 4-Butylsulfanylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to guide the investigation of 4-Butylsulfanylquinazoline in the context of signal transduction pathways. As of the latest literature review, specific biological data and detailed studies on this compound are not publicly available. The information provided herein is based on the well-established activities of the broader class of quinazoline derivatives, which are known to target key signaling molecules, particularly the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] Therefore, these guidelines serve as a foundational framework for initiating research and validating the therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule belonging to the quinazoline family of compounds.[6] Quinazoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] A prominent and well-documented application of quinazoline-based compounds is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like EGFR.[1][2][4][5]
The EGFR signaling pathway and its downstream cascades, such as the PI3K/Akt/mTOR pathway, are critical regulators of cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention. Given its structural similarity to known EGFR inhibitors, this compound is a promising candidate for investigation as a modulator of these critical cellular signaling networks.
Hypothesized Mechanism of Action
Based on the structure-activity relationships of related quinazoline compounds, it is hypothesized that this compound may act as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of EGFR, it would prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling events that drive tumorigenesis.
Key Signaling Pathways for Investigation
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is initiated by the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of the receptor. This leads to receptor dimerization, activation of its intrinsic tyrosine kinase activity, and autophosphorylation of specific tyrosine residues in the cytoplasmic tail. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K/Akt/mTOR pathways, ultimately leading to cell proliferation, survival, and migration.
Figure 1: Hypothesized inhibition of the EGFR signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial downstream effector of EGFR signaling. Activated PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth, proliferation, and survival, while inhibiting apoptosis.
Figure 2: Downstream effect of this compound on the PI3K/Akt/mTOR pathway.
Quantitative Data Presentation
The following tables are templates for summarizing potential quantitative data from the experimental protocols outlined below.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR (wild-type) | TBD |
| This compound | EGFR (mutant) | TBD |
| Reference Inhibitor (e.g., Gefitinib) | EGFR (wild-type) | Value |
TBD: To be determined experimentally.
Table 2: Cell-Based Proliferation Assay
| Cell Line | Treatment | GI50 (µM) |
| A549 (NSCLC) | This compound | TBD |
| MCF-7 (Breast Cancer) | This compound | TBD |
| A431 (Epidermoid Carcinoma) | This compound | TBD |
| Reference Inhibitor (e.g., Gefitinib) | A549 (NSCLC) | Value |
TBD: To be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Figure 3: General experimental workflow for characterizing this compound.
Protocol 1: In Vitro EGFR Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on EGFR tyrosine kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions. Include DMSO-only wells as a negative control.
-
Add 5 µL of a solution containing the EGFR enzyme in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km value for EGFR.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.[10][11][12][13]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Western Blot Analysis of EGFR and Akt Phosphorylation
Objective: To determine if this compound inhibits EGFR signaling and the downstream PI3K/Akt pathway in cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Serum-free culture medium
-
EGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for investigating the potential of this compound as a modulator of the EGFR and PI3K/Akt signal transduction pathways. While the specific biological activity of this compound remains to be elucidated, the established role of the quinazoline scaffold as a potent inhibitor of EGFR provides a strong rationale for its study in cancer research and drug development. Rigorous experimental validation using the outlined methods will be crucial in determining its precise mechanism of action and therapeutic potential.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H14N2S | CID 248338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologically active quinoline and quinazoline alkaloids part I | Semantic Scholar [semanticscholar.org]
- 10. Cell Viability Assay [bio-protocol.org]
- 11. Cell viability assay [bio-protocol.org]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage procedures for 4-Butylsulfanylquinazoline
Disclaimer: No specific Safety Data Sheet (SDS) or detailed experimental data for 4-Butylsulfanylquinazoline (CAS No. 6956-61-2) is publicly available. The following information is based on computed data and general safety protocols for related quinazoline derivatives and other laboratory chemicals. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound and consider the information below as general guidance only.
Compound Overview
This compound is a member of the quinazoline family, which are bicyclic heterocyclic compounds. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The butylsulfanyl group at the 4-position may influence the compound's lipophilicity and interaction with biological targets.
Chemical and Physical Properties
The following table summarizes the computed physical and chemical properties of this compound. Experimental data is not currently available.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂S | PubChem |
| Molecular Weight | 218.32 g/mol | PubChem |
| IUPAC Name | 4-(butylsulfanyl)quinazoline | PubChem |
| CAS Number | 6956-61-2 | PubChem |
| Appearance | Not Available (likely a solid) | - |
| Solubility | Not Available | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
Handling and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, this compound should be handled with caution in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: May be required if handling fine powders or generating aerosols.
General Handling Workflow
The following diagram outlines a general workflow for handling this compound in a laboratory setting.
Application Notes and Protocols for 4-Butylsulfanylquinazoline Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of 4-Butylsulfanylquinazoline, a quinazoline derivative with putative anti-cancer properties. The protocols outlined below detail methodologies for assessing its impact on cell viability, apoptosis, and the epidermal growth factor receptor (EGFR) signaling pathway, a common target for quinazoline-based inhibitors.
Introduction
This compound is a small molecule belonging to the quinazoline family.[1][2] Compounds in this class have been noted for a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Given that many quinazoline derivatives function as EGFR inhibitors, these protocols are designed to test the hypothesis that this compound exerts its effects through the modulation of the EGFR signaling pathway.[3][4] The epidermal growth factor receptor (EGFR) is a key regulator of cellular processes such as proliferation, differentiation, and survival.[4] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[4]
General Cell Culture and Maintenance
Successful experiments begin with healthy, consistently maintained cell cultures. The following are general guidelines for the subculturing and cryopreservation of adherent cancer cell lines (e.g., A549, MCF7, H1975) that may be used to evaluate this compound.
Materials
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Cryopreservation medium (e.g., complete growth medium with 10% DMSO)
-
Humidified incubator at 37°C with 5% CO2
Protocol for Subculturing Adherent Cells
-
Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.
-
Aspirate the spent medium from the cell culture flask.
-
Wash the cell monolayer with PBS to remove any residual serum.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.[5]
-
Neutralize the trypsin by adding complete growth medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine the cell concentration and seed new flasks at the desired density.[5]
-
Incubate at 37°C with 5% CO2.[7]
Protocol for Cryopreservation
-
Follow steps 1-7 of the subculturing protocol.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Adherent cancer cell line (e.g., A549)
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Aspirate the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
| Concentration (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |
| 0 (Vehicle) | 1.25 | 100 | 1.50 | 100 | 1.80 | 100 |
| 0.1 | 1.20 | 96 | 1.40 | 93.3 | 1.65 | 91.7 |
| 1 | 1.05 | 84 | 1.15 | 76.7 | 1.20 | 66.7 |
| 10 | 0.60 | 48 | 0.55 | 36.7 | 0.45 | 25 |
| 50 | 0.25 | 20 | 0.20 | 13.3 | 0.15 | 8.3 |
| 100 | 0.15 | 12 | 0.10 | 6.7 | 0.08 | 4.4 |
| IC50 (µM) | ~10 | <10 | <10 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[10][11]
-
Adherent cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95 | 2 | 1 | 2 |
| This compound (IC50) | 50 | 25 | 20 | 5 |
| This compound (2x IC50) | 20 | 35 | 40 | 5 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualization of Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is a likely target of this compound.
Caption: EGFR signaling pathway and the putative inhibitory action of this compound.
Experimental Workflow for Cell Viability (MTT) Assay
The diagram below outlines the key steps in the MTT assay to determine the effect of this compound on cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Workflow for Apoptosis (Annexin V/PI) Assay
The following diagram illustrates the workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
References
- 1. Buy this compound | 6956-61-2 [smolecule.com]
- 2. This compound | C12H14N2S | CID 248338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of culture method on response to EGFR therapy in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Testing 4-Butylsulfanylquinazoline Efficacy in Animal Models
Disclaimer: To date, specific preclinical studies and established animal models for the efficacy testing of 4-Butylsulfanylquinazoline have not been extensively reported in the public domain. The following application notes and protocols are based on established methodologies for testing structurally related quinazoline derivatives, a class of compounds frequently investigated for their anticancer properties.[1][2][3] Researchers should consider these as a starting framework, with the understanding that optimization will be necessary for this compound.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that have been extensively explored in medicinal chemistry, leading to the development of several approved anticancer drugs.[3] These compounds often exert their therapeutic effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, with a notable number acting as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. This compound, a member of this family, is anticipated to exhibit similar biological activities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound using animal models. The focus is on xenograft models, which are a cornerstone in oncology drug development for assessing in vivo efficacy and safety.
Quantitative Data Summary (Hypothetical Data for this compound)
The following tables present hypothetical data for this compound, structured for clarity and easy comparison. This data is illustrative and based on typical findings for other quinazoline derivatives.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 1.2 |
| HCT116 | Colon Cancer | 2.5 |
| MCF-7 | Breast Cancer | 3.1 |
| PC-3 | Prostate Cancer | 1.8 |
| SMMC-7721 | Hepatocellular Carcinoma | 2.2 |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 | Change in Body Weight (%) |
| Vehicle Control | - | 0 | 1500 ± 150 | +2.5 |
| This compound | 25 | 35 | 975 ± 120 | -1.0 |
| This compound | 50 | 58 | 630 ± 95 | -3.2 |
| Positive Control (Gefitinib) | 50 | 65 | 525 ± 80 | -4.5 |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line to evaluate the antitumor efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., A549, SMMC-7721)
-
BALB/c nude mice (female, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Syringes and needles (27-30 gauge)
-
Animal housing and care facilities conforming to institutional guidelines
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (length × width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomly assign mice with established tumors into treatment and control groups (n=6-10 mice per group).
-
Prepare the required concentrations of this compound in the vehicle solution.
-
Administer the compound (e.g., by oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies. The vehicle control group should receive the vehicle solution alone. A positive control group (e.g., treated with a known EGFR inhibitor like gefitinib) is recommended.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight for each mouse throughout the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100.
-
-
Data Analysis:
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflow
Potential Signaling Pathway for this compound
Many quinazoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates this potential mechanism of action.
Caption: Proposed EGFR signaling pathway targeted by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for conducting an in vivo efficacy study of this compound in a xenograft mouse model.
Caption: Experimental workflow for a xenograft mouse model study.
References
- 1. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of 3,4-dihydroquinazoline dihydrochloride in A549 xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallization of 4-Butylsulfanylquinazoline-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallization of protein complexes with 4-Butylsulfanylquinazoline, a member of the quinazoline class of compounds often investigated as kinase inhibitors. Due to the limited publicly available data on the specific crystallization of this compound, this document presents generalized protocols derived from established methods for crystallizing protein-ligand complexes, particularly with other quinazoline-based inhibitors.[1][2][3] The provided methodologies for co-crystallization and crystal soaking should be considered as starting points and will likely require optimization for specific protein targets.
Introduction to this compound and its Targets
Quinazoline derivatives are a prominent class of heterocyclic compounds that have been extensively developed as inhibitors of various protein kinases, playing a crucial role in anticancer therapies.[3][4][5] These compounds typically function by competing with ATP for its binding site in the kinase domain, thereby inhibiting downstream signaling pathways that control cell proliferation, differentiation, and survival.[2][4] Key protein kinase targets for quinazoline-based inhibitors include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]
Obtaining high-resolution crystal structures of this compound in complex with its protein target is essential for structure-based drug design, enabling the detailed analysis of binding modes and the rational design of more potent and selective inhibitors.[3]
General Crystallization Strategies
Two primary methods are employed for obtaining protein-ligand complex crystals: co-crystallization and soaking.[1][2][3]
-
Co-crystallization: In this method, the purified protein is mixed with the ligand (this compound) prior to setting up crystallization trials. This approach is often preferred when the ligand induces a conformational change in the protein or when the ligand is poorly soluble in the crystallization conditions.[2][3]
-
Soaking: This technique involves growing crystals of the apo-protein first and then introducing the ligand into the crystal by adding it to the crystallization drop or a stabilizing solution.[1][2] Soaking is generally a simpler and faster method, but its success depends on the crystal packing allowing for the diffusion of the ligand to the binding site.[1][3]
Experimental Protocols
The following are generalized protocols for the crystallization of a protein in complex with this compound. It is critical to note that these are starting points and optimization of each step is essential for success.
Protein Preparation
High purity and homogeneity of the target protein are paramount for successful crystallization.
-
Expression and Purification: Express and purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Purity and Homogeneity Assessment: Verify protein purity to be >95% by SDS-PAGE. Assess the homogeneity and monodispersity of the protein sample by techniques such as dynamic light scattering (DLS) or size-exclusion chromatography with multi-angle light scattering (SEC-MALS).
-
Concentration: Concentrate the purified protein to a suitable concentration for crystallization screening, typically in the range of 5-25 mg/mL.[6] The optimal concentration is protein-dependent and may need to be determined empirically.
-
Buffer: The final buffer should be well-defined and free of any components that might interfere with crystallization. A common practice is to have the protein in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).
Ligand Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the crystallization drop should ideally be kept below 5% (v/v) to avoid detrimental effects on crystal growth.
-
Solubility: Determine the solubility of this compound in the protein buffer and various crystallization screening conditions to avoid precipitation.
Protocol 1: Co-crystallization using Vapor Diffusion
This protocol outlines the hanging-drop vapor diffusion method for co-crystallization.
-
Complex Formation:
-
Mix the purified protein with this compound at a specific molar ratio (e.g., 1:1, 1:5, 1:10 protein to ligand).
-
Incubate the mixture on ice for a period ranging from 30 minutes to overnight to allow for complex formation. The optimal incubation time should be determined empirically.
-
-
Crystallization Screening:
-
Use commercially available or custom-made crystallization screens to test a wide range of precipitants, salts, and pH values.
-
Set up hanging or sitting drops by mixing the protein-ligand complex solution with the reservoir solution in a 1:1 or 2:1 ratio (e.g., 1 µL of complex + 1 µL of reservoir).
-
Equilibrate the drops against the reservoir solution at a constant temperature (e.g., 4°C or 20°C).
-
-
Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and protein-ligand ratio.
-
Techniques like microseeding, where a small number of crushed crystals are introduced into a new drop, can be employed to improve crystal size and quality.[1]
-
Protocol 2: Crystal Soaking
This protocol is for soaking this compound into pre-existing apo-protein crystals.
-
Apo-Protein Crystallization:
-
Grow high-quality crystals of the apo-protein using previously established conditions.
-
-
Soaking Solution Preparation:
-
Prepare a soaking solution by adding a concentrated stock of this compound to the reservoir solution from the apo-crystal drop. The final ligand concentration should be in excess of the protein concentration in the crystal (e.g., 1-10 mM).
-
-
Soaking Procedure:
-
Carefully transfer the apo-crystal into a drop of the soaking solution.
-
Alternatively, add a small volume of the concentrated ligand stock directly to the crystallization drop containing the apo-crystal.[1]
-
Incubate the crystal in the soaking solution for a duration ranging from a few minutes to several hours. The optimal soaking time needs to be determined experimentally to allow for ligand diffusion without damaging the crystal.
-
-
Crystal Harvesting and Cryo-protection:
-
After soaking, transfer the crystal to a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is often the reservoir solution supplemented with an agent like glycerol, ethylene glycol, or a higher concentration of the precipitant.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
Data Presentation: Crystallization Condition Parameters
The following table summarizes key parameters that should be systematically varied and recorded during the optimization of crystallization conditions for this compound-protein complexes.
| Parameter | Range for Screening & Optimization | Purpose |
| Protein Concentration | 2 - 30 mg/mL | To achieve optimal supersaturation for nucleation and crystal growth. |
| Ligand Concentration (Molar Ratio) | 1:1 to 1:20 (Protein:Ligand) | To ensure saturation of the protein binding site. |
| Precipitant Type | Polyethylene glycols (PEGs), salts (e.g., (NH₄)₂SO₄, NaCl), organic solvents (e.g., MPD, isopropanol) | To induce protein precipitation and facilitate crystal formation. |
| Precipitant Concentration | Varies widely depending on the precipitant | Fine-tuning the level of supersaturation. |
| pH | 4.0 - 9.0 | To modulate protein surface charge and solubility. |
| Temperature | 4°C, 12°C, 20°C | To affect protein solubility and the kinetics of crystallization. |
| Additives | Salts, detergents, small molecules | To improve crystal quality by altering crystal contacts or protein stability. |
| Soaking Time | 1 minute - 24 hours | To allow sufficient time for ligand diffusion into the crystal. |
Visualizations
Signaling Pathway
Caption: Signaling pathway of a quinazoline-based kinase inhibitor.
Experimental Workflows
Caption: Co-crystallization experimental workflow.
Caption: Crystal soaking experimental workflow.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with 4-Butylsulfanylquinazoline
Technical Support Center: 4-Butylsulfanylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a chemical compound belonging to the quinazoline family.[1] Quinazolines are recognized for their wide range of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The butylsulfanyl group at the 4-position may enhance its lipophilicity, which can lead to poor aqueous solubility.[1] Poor solubility is a significant hurdle in drug development as it can limit bioavailability and hinder the formulation of effective therapeutics.[4][5][6]
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial steps I should take?
A2: The first step is to confirm that you are not exceeding the compound's intrinsic solubility in your specific buffer system. For initial troubleshooting, consider preparing a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous buffer.[7] Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells and may affect experimental outcomes.
Q3: What are the most common strategies for improving the solubility of quinazoline derivatives like this compound?
A3: Common techniques to enhance the solubility of poorly soluble compounds include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[8][9][10]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[9]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[11][12][13][14]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.[15][16]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays
Symptoms:
-
Visible precipitate after diluting a stock solution into an aqueous buffer.
-
Inconsistent results in biological assays.
-
Low signal-to-noise ratio in screening experiments.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: If you are using an organic solvent like DMSO as a co-solvent, try to keep its final concentration below 1% in your assay medium. If solubility is still an issue, you may need to test slightly higher concentrations, but be sure to run appropriate vehicle controls to assess the impact of the solvent on your experimental system.
-
pH Modification: Quinazoline derivatives can be weak bases, and their solubility may be pH-dependent.[8][10] Experiment with adjusting the pH of your buffer. A slight decrease in pH might improve the solubility of a basic compound.
-
Utilize Cyclodextrins: Cyclodextrins are known to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[11][12][17] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[12]
Issue 2: Difficulty Preparing a Concentrated Stock Solution
Symptoms:
-
The compound does not fully dissolve in the chosen organic solvent even at low concentrations.
-
The stock solution appears cloudy or contains visible particles.
Troubleshooting Steps:
-
Test a Range of Organic Solvents: While DMSO is a common choice, other solvents like ethanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) might be more effective.[4][7][18] Always consider the compatibility of the solvent with your experimental setup.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., in a 37°C water bath) or using a sonicator can aid in the dissolution process.[19] However, be cautious about potential compound degradation at elevated temperatures.
Data Presentation
Table 1: Example Solubility Data for this compound
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) - Placeholder Data | Observations |
| PBS (pH 7.4) | 25 | < 1 | Insoluble |
| PBS (pH 7.4) with 1% DMSO | 25 | 15 | Slight improvement |
| PBS (pH 5.0) with 1% DMSO | 25 | 50 | Increased solubility |
| Water with 2% HP-β-Cyclodextrin | 25 | 150 | Significant improvement |
| 100% DMSO | 25 | > 10,000 | Freely soluble |
| 100% Ethanol | 25 | 5,000 | Soluble |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Determining Aqueous Solubility using the Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.[20]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
HP-β-CD
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Add the desired amount of this compound to the HP-β-CD solution.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the mixture on a magnetic stirrer and stir overnight at room temperature.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution to remove any remaining solid.
-
The resulting clear solution contains the complex of this compound and HP-β-CD with enhanced aqueous solubility.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Potential inhibition of a signaling pathway.
References
- 1. Buy this compound | 6956-61-2 [smolecule.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. ispe.gr.jp [ispe.gr.jp]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. researchgate.net [researchgate.net]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cibtech.org [cibtech.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. lup.lub.lu.se [lup.lub.lu.se]
Optimizing reaction conditions for 4-Butylsulfanylquinazoline synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-butylsulfanylquinazoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound from 4-chloroquinazoline and butanethiol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] This is a two-step addition-elimination process. First, the thiolate anion attacks the C4 position of the quinazoline ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] Subsequently, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the final product. The quinazoline ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms.[2]
Q2: What is the role of the base in this reaction?
A base is crucial for deprotonating the butanethiol (pKa ~10-11) to form the more nucleophilic butanethiolate anion. This anion is a much more potent nucleophile than the neutral thiol, which is essential for the reaction to proceed at a reasonable rate. Common bases used for this purpose are mild inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[3][4]
Q3: Which solvent is most suitable for this synthesis?
Polar aprotic solvents are generally the best choice for SNAr reactions.[2] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) can effectively solvate the cation of the thiolate salt, leaving the anion more "naked" and nucleophilic.[2] Of these, DMF and DMSO are most commonly cited for similar reactions involving the quinazoline scaffold.[5][6]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 4-chloroquinazoline, is significantly more polar than the product, this compound. Therefore, the product will have a higher Rf value on the TLC plate. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot.
Q5: What are the main safety concerns when working with butanethiol?
Butanethiol is a volatile and highly malodorous compound. It is also flammable and toxic. All manipulations involving butanethiol should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Any waste containing butanethiol should be quenched with an oxidizing agent like bleach before disposal to neutralize the odor.
Experimental Protocol
This protocol is a general guideline based on typical conditions for SNAr reactions on 4-chloroquinazolines. Optimization may be required to achieve the best results.
Materials:
-
4-chloroquinazoline
-
Butanethiol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add butanethiol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the 4-chloroquinazoline.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis (Representative Data)
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 5 | 92 |
| 2 | K₂CO₃ (2.0) | DMSO | 80 | 5 | 88 |
| 3 | K₂CO₃ (2.0) | MeCN | Reflux | 8 | 75 |
| 4 | Na₂CO₃ (2.0) | DMF | 80 | 6 | 85 |
| 5 | Et₃N (2.0) | DMF | 80 | 12 | 60 |
| 6 | K₂CO₃ (2.0) | DMF | Room Temp. | 24 | <10 |
| 7 | K₂CO₃ (1.0) | DMF | 80 | 8 | 70 |
Troubleshooting Guide
Issue 1: Low or no yield of the desired product.
-
Question: I am not getting any product, or the yield is very low. What could be the problem?
-
Answer:
-
Inactive Base: Ensure that the potassium carbonate is anhydrous. Moisture can reduce its basicity.
-
Insufficient Base: Check that at least two equivalents of base are used to ensure complete deprotonation of the thiol and to neutralize the HCl formed during the reaction.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature to 80-90 °C.[7]
-
Poor Quality Reagents: Verify the purity of your 4-chloroquinazoline and butanethiol.
-
Thiol Oxidation: Butanethiol can be oxidized to dibutyl disulfide, especially at elevated temperatures in the presence of air. Consider degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: The reaction is very slow or does not go to completion.
-
Question: My TLC analysis shows that a significant amount of 4-chloroquinazoline remains even after several hours. What should I do?
-
Answer:
-
Increase Temperature: If you are running the reaction at a lower temperature, increasing it to 100-110 °C might increase the reaction rate.
-
Check Base Stoichiometry: Ensure you have used a sufficient excess of the base.
-
Solvent Choice: While DMF is a good solvent, DMSO can sometimes accelerate SNAr reactions due to its higher polarity and boiling point.[5]
-
Thiol Volatility: Butanethiol is volatile. If the reaction is run at a high temperature for a long time in an open or poorly sealed vessel, the thiol may have evaporated. Ensure your reaction setup is well-sealed.
-
Issue 3: Formation of side products.
-
Question: I see multiple spots on my TLC plate in addition to the starting material and the product. What are these side products?
-
Answer:
-
Dibutyl Disulfide: This can form from the oxidation of butanethiol. It is generally less polar than the desired product and can be separated by column chromatography. Running the reaction under an inert atmosphere can minimize its formation.
-
Quinazolin-4-one: If there is water in your reaction mixture, 4-chloroquinazoline can hydrolyze to form quinazolin-4-one, especially at elevated temperatures. Ensure you are using anhydrous solvents and reagents. This side product is more polar than this compound.
-
Bis-substitution: In some cases with related heterocycles, if there are other leaving groups on the ring, further substitution might occur, though this is less likely with 4-chloroquinazoline under these conditions.
-
Issue 4: Difficulty in purifying the product.
-
Question: I am having trouble purifying my product by column chromatography. Are there any tips?
-
Answer:
-
Odor Removal: The crude product may be contaminated with residual butanethiol. Before chromatography, you can dissolve the crude product in a solvent like ethyl acetate and wash it with a dilute solution of sodium hypochlorite (bleach) to oxidize the remaining thiol, followed by a water wash.
-
Solvent System for Chromatography: A gradient elution from hexane to a mixture of hexane and ethyl acetate is usually effective. Start with a low polarity mobile phase to elute non-polar impurities like dibutyl disulfide, and then gradually increase the polarity to elute your product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method after chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Reaction mechanism for the synthesis of this compound.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Butylsulfanylquinazoline Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Butylsulfanylquinazoline in various bioassays. The information is tailored to address common challenges encountered during experimental workflows, with a focus on kinase and cytotoxicity assays, where quinazoline derivatives are frequently evaluated.
Disclaimer: this compound is a specific chemical entity for which detailed public bioassay data is limited. Therefore, the guidance, protocols, and data presented herein are based on the well-established characteristics and experimental considerations of the broader class of 4-substituted quinazoline derivatives, many of which are investigated as kinase inhibitors.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the likely mechanism of action for this compound? | Based on its core structure, this compound is likely to be an ATP-competitive kinase inhibitor. Quinazoline scaffolds are prominent in many EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors.[1] The butylsulfanyl group at the 4-position will influence its interaction with the kinase active site and its overall cellular permeability. |
| What are the primary challenges when working with this compound? | The primary challenge with many quinazoline derivatives is poor aqueous solubility. This can lead to compound precipitation in aqueous assay buffers and cell culture media, resulting in inaccurate and irreproducible results. Careful consideration of solvent choice and final concentration is critical. |
| What is a suitable starting concentration range for in vitro assays? | For initial screening, a common starting concentration is 10 µM. However, due to potential solubility issues, it is advisable to perform a solubility test in the final assay buffer. A dose-response curve, typically ranging from 0.01 µM to 100 µM, is recommended to determine the IC50 value. |
| Which solvents are recommended for stock solutions? | Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of quinazoline derivatives. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity. |
Troubleshooting Guides
Kinase Assays (e.g., EGFR Kinase Assay)
Problem: High variability between replicate wells or no inhibitory activity observed.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | - Visually inspect assay plates for any signs of precipitation. - Perform a pre-assay solubility test of this compound in the kinase assay buffer at the highest concentration to be used. - Decrease the highest concentration of the compound in the assay. - Increase the DMSO concentration slightly, ensuring it remains below the tolerance level for the kinase. |
| Inactive Compound | - Verify the identity and purity of the compound using analytical methods such as LC-MS or NMR. - Check the storage conditions and age of the compound stock. Repeated freeze-thaw cycles can degrade the compound. |
| Assay Interference | - Some compounds can interfere with the assay signal (e.g., fluorescence or luminescence). Run a control with the compound and all assay components except the enzyme to check for background signal. |
Experimental Protocol: ADP-Glo™ Kinase Assay for EGFR
This protocol is adapted for a generic in vitro luminescent kinase assay to determine the IC50 of a test compound like this compound against EGFR kinase.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a 10 mM ATP solution in kinase assay buffer.
-
Prepare a solution of poly(Glu,Tyr) substrate in kinase assay buffer.
-
Dilute the EGFR kinase to the desired concentration in kinase assay buffer.
-
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of stock concentrations.
-
Further dilute each DMSO stock into the kinase assay buffer to achieve the final desired assay concentrations with a constant final DMSO concentration (e.g., 0.5%).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase assay buffer) to the appropriate wells.
-
Add 5 µL of the EGFR kinase solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Cytotoxicity Assays (e.g., MTT Assay)
Problem: Inconsistent or non-reproducible IC50 values.
| Potential Cause | Troubleshooting Step |
| Compound Instability or Precipitation in Culture Media | - The presence of serum proteins in cell culture media can affect compound solubility and availability. Assess the solubility of this compound in the specific cell culture medium being used. - Reduce the incubation time if compound stability is a concern. |
| Low Cell Seeding Density | - Ensure a sufficient number of cells are seeded so that the vehicle-treated control wells are in the exponential growth phase at the end of the assay. |
| Interference with MTT Reduction | - Some compounds can directly reduce the MTT reagent or interfere with the formazan crystal solubilization, leading to false-positive or false-negative results.[2] - To test for this, perform the assay in a cell-free system with the compound and MTT reagent. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure to assess the cytotoxic effect of this compound on a cancer cell line (e.g., A549).
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
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Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 10 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
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Calculate the percentage of cell viability relative to the vehicle-treated control wells.
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Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Quantitative Data Summary
The following tables present hypothetical but representative data for a 4-substituted quinazoline derivative, "Compound Q," to illustrate expected outcomes in kinase and cytotoxicity assays.
Table 1: In Vitro Kinase Inhibition Profile of Compound Q
| Kinase Target | IC50 (nM) | Assay Format |
| EGFR (Wild-Type) | 85 | ADP-Glo™ |
| HER2 | 1500 | LanthaScreen® |
| VEGFR2 | > 10,000 | HTRF® |
| SRC | 850 | Z'-LYTE® |
Table 2: In Vitro Cytotoxicity of Compound Q
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Non-small cell lung cancer | 1.2 |
| MCF-7 | Breast cancer | 5.8 |
| HCT116 | Colon cancer | 3.5 |
| WI-38 | Normal lung fibroblast | > 50 |
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Workflow
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Troubleshooting Logic
Caption: Troubleshooting logic for variable bioassay results.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Butylsulfanylquinazoline
Welcome to the technical support center for the synthesis of 4-Butylsulfanylquinazoline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your synthesis and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the starting material, 4-chloroquinazoline, is treated with butanethiol. The lone pair of electrons on the sulfur atom of butanethiol acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. The chloride ion is subsequently displaced, and after deprotonation of the intermediate, the final product, this compound, is formed. The reaction is generally carried out in the presence of a base to facilitate the deprotonation of butanethiol, forming a more potent nucleophile (butanethiolate), and to neutralize the HCl generated during the reaction.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors:
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Insufficiently basic reaction conditions: The basicity of the reaction medium is crucial for the deprotonation of butanethiol. If the base is too weak or used in insufficient amounts, the concentration of the reactive thiolate anion will be low, leading to a slow and incomplete reaction.
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Reaction temperature and time: Like many chemical reactions, this synthesis is sensitive to temperature. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures might lead to the decomposition of reactants or products, or the formation of unwanted side products. The reaction time also needs to be optimized; insufficient time will result in incomplete conversion, while prolonged reaction times can also lead to side reactions.
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Quality of reagents and solvent: The purity of the starting materials, 4-chloroquinazoline and butanethiol, is important. Impurities can interfere with the reaction. The solvent should be dry and of an appropriate grade, as the presence of water can affect the reactivity of the base and the nucleophile.
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Atmosphere: Thiols can be susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidative dimerization of butanethiol to dibutyl disulfide, which would reduce the amount of nucleophile available for the main reaction.
Q3: What are the common side products I should be aware of?
Several side products can be formed during the synthesis of this compound:
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Quinazolin-4-one: If water is present in the reaction mixture, 4-chloroquinazoline can undergo hydrolysis to form quinazolin-4-one. This is often observed when using hydroxide bases in aqueous solvents.
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Dibutyl disulfide: As mentioned, butanethiol can be oxidized to form dibutyl disulfide, especially if the reaction is not carried out under an inert atmosphere.
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Unreacted 4-chloroquinazoline: Incomplete reaction will result in the presence of the starting material in the final product mixture.
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Products from reaction with solvent: In some cases, the solvent itself can react. For example, if an alcohol is used as a solvent, there is a possibility of forming 4-alkoxyquinazoline as a byproduct.
Q4: How can I effectively purify the final product?
The most common method for purifying this compound is column chromatography on silica gel. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used as the eluent. The polarity of the eluent system should be optimized to achieve good separation between the desired product and any impurities.
After column chromatography, recrystallization can be employed to further purify the product. Suitable solvents for recrystallization need to be determined experimentally but often include ethanol, methanol, or mixtures of ethyl acetate and hexane. The purity of the final product should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive catalyst or base.2. Low reaction temperature.3. Poor quality of starting materials.4. Insufficient reaction time. | 1. Use a fresh, anhydrous base. Consider a stronger base if necessary (see data table below).2. Increase the reaction temperature in increments of 10°C.3. Check the purity of 4-chloroquinazoline and butanethiol. Purify if necessary.4. Monitor the reaction progress by TLC. Extend the reaction time until the starting material is consumed. |
| Multiple spots on TLC, indicating a mixture of products | 1. Presence of water leading to hydrolysis.2. Oxidation of butanethiol.3. Reaction temperature is too high, causing decomposition or side reactions. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.2. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.3. Lower the reaction temperature. Consider a milder base. |
| Difficulty in isolating the product from the reaction mixture | 1. Product is too soluble in the work-up solvent.2. Formation of an emulsion during aqueous work-up. | 1. Use a different extraction solvent. Concentrate the organic phase and attempt precipitation by adding a non-polar solvent.2. Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product appears oily or does not solidify | 1. Presence of residual solvent.2. Impurities are preventing crystallization. | 1. Dry the product under high vacuum for an extended period.2. Re-purify the product by column chromatography. Try different solvent systems for recrystallization. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
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4-Chloroquinazoline
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Butanethiol
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Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium Hydride (NaH))
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Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
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Inert gas supply (Nitrogen or Argon)
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Standard laboratory glassware and stirring equipment
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Silica gel for column chromatography
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Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 4-chloroquinazoline (1 equivalent).
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Dissolve the 4-chloroquinazoline in the chosen anhydrous solvent.
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Add the anhydrous base (1.1 to 1.5 equivalents) to the solution.
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Slowly add butanethiol (1.1 to 1.5 equivalents) to the reaction mixture at room temperature.
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC.
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After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
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Quench the reaction by slowly adding water.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
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Characterize the purified product by NMR, MS, and other relevant analytical techniques.
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes the impact of different reaction parameters on the yield of this compound. This data is compiled from literature reports on similar reactions and should be used as a guide for optimization.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 6 | ~75-85 |
| 2 | Et₃N | MeCN | Reflux | 8 | ~60-70 |
| 3 | NaH | THF | 60 | 4 | >90 |
| 4 | K₂CO₃ | MeCN | Reflux | 12 | ~70-80 |
| 5 | Cs₂CO₃ | DMF | 70 | 5 | ~85-95 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield and impurity issues.
Technical Support Center: Purification of 4-Butylsulfanylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Butylsulfanylquinazoline. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are column chromatography on silica gel and recrystallization. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities depend on the synthetic route. If synthesized from 4-chloroquinazoline and butanethiol, impurities may include:
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Unreacted 4-chloroquinazoline
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Excess butanethiol
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Butyldisulfide (formed from oxidation of butanethiol)
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4-Quinazolinone (formed by hydrolysis of 4-chloroquinazoline)
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[1] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the product and impurities. The spots can be visualized under UV light (254 nm).
Q4: My purified this compound appears as an oil, but I expect a solid. What should I do?
A4: While some quinazoline derivatives can be oils or low-melting solids, persistent oiling out during recrystallization can indicate the presence of impurities. Consider the following:
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Re-purify the oil using column chromatography to remove impurities that may be inhibiting crystallization.
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Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification.
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Attempt recrystallization from a different solvent system.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate should elute the more polar impurities after your product. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the mass of the silica gel. |
| Column channeling or cracking. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry and allow it to settle completely before loading the sample. |
| Co-elution with a non-polar impurity. | If the impurity is less polar, consider starting with a less polar solvent system (e.g., higher percentage of hexane) to elute the impurity first. |
Issue: The product is not eluting from the column.
| Possible Cause | Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound has degraded on the silica gel. | Some sulfur-containing compounds can be sensitive to acidic silica gel. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent, e.g., 0.1-1%) or switching to a different stationary phase like alumina.[2] |
Recrystallization
Issue: The compound does not dissolve in the chosen solvent, even with heating.
| Possible Cause | Solution |
| The solvent is too non-polar. | Choose a more polar solvent. If the compound is soluble in a good solvent but not a poor one, a mixed-solvent recrystallization can be effective. |
| The amount of solvent is insufficient. | Add more solvent in small portions until the compound dissolves at the boiling point of the solvent. |
Issue: The compound precipitates out of solution too quickly, trapping impurities.
| Possible Cause | Solution |
| The solution is cooling too rapidly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the solution just before allowing it to cool. |
Issue: No crystals form upon cooling.
| Possible Cause | Solution |
| The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The compound has oiled out. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization. |
| The presence of impurities is inhibiting crystallization. | The sample may require further purification by column chromatography before attempting recrystallization again. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
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Preparation of the Slurry:
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In a beaker, add silica gel (60-120 mesh) to a non-polar solvent (e.g., hexane) to create a slurry.
-
-
Packing the Column:
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Secure a glass chromatography column vertically.
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Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.
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Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
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Loading the Sample:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Carefully add the sample solution to the top of the silica gel bed.
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Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
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Elution:
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Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
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Gradually increase the polarity of the eluent as needed (e.g., 90:10, 80:20 Hexane:Ethyl Acetate).
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Collect fractions in separate test tubes.
-
-
Analysis of Fractions:
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Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
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Illustrative Column Chromatography Data:
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System | Gradient: Hexane to Hexane:Ethyl Acetate (80:20) |
| Typical Rf of Product | ~0.4 in Hexane:Ethyl Acetate (90:10) |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >98% |
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
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Solvent Selection:
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In a small test tube, add a small amount of the crude product.
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Add a potential solvent dropwise. A good solvent will dissolve the compound when hot but not when cold. Ethanol, isopropanol, or a mixture of ethanol and water are often good starting points for quinazoline derivatives.
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen recrystallization solvent.
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Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
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Illustrative Recrystallization Solvent Data:
| Solvent System | Suitability | Observations |
| Ethanol | Good | Dissolves when hot, crystallizes upon cooling. |
| Isopropanol | Good | Similar to ethanol. |
| Hexane | Poor | Low solubility even when hot. Useful as an anti-solvent. |
| Ethyl Acetate / Hexane | Excellent | Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool. |
| Water | Unsuitable | Insoluble. |
Visualizations
Caption: Purification strategy selection workflow.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Stability of 4-Butylsulfanylquinazoline in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 4-Butylsulfanylquinazoline in solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on studies of related quinazoline derivatives, the primary factors influencing the stability of this compound in solution are likely to be pH, temperature, and exposure to light. Quinazoline compounds have shown susceptibility to hydrolysis under both acidic and alkaline conditions, which can be accelerated by elevated temperatures.[1] Photodegradation can also occur upon exposure to UV or ambient light.[2]
Q2: In which solvents is this compound expected to be most stable?
Q3: What are the likely degradation pathways for this compound?
The quinazoline ring system can be susceptible to hydrolysis, leading to ring opening.[6] For substituted quinazolines, hydrolysis of functional groups is a common degradation pathway. For example, a study on a quinazolin-4(3H)-one derivative showed that under alkaline conditions, the amide bond was cleaved.[1] Therefore, it is plausible that the butylsulfanyl group or the quinazoline core of this compound could undergo hydrolysis or oxidation.
Q4: Are there any known signaling pathways associated with this compound?
Many quinazoline derivatives are known to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[2][6][7][8] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling. While the specific targets of this compound are not definitively identified in the provided information, the EGFR pathway is a relevant area of investigation.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed during my experiment.
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Potential Cause: The pH of your solution may be too acidic or alkaline. Quinazolines can be unstable under these conditions.[1]
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Troubleshooting Steps:
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Measure the pH of your solution.
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If possible, adjust the pH to a neutral range (pH 6-8).
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Consider using a buffered solution to maintain a stable pH.
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Minimize the duration of the experiment to reduce the time the compound is exposed to potentially harsh conditions.
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Potential Cause: The experimental temperature is too high.
-
Troubleshooting Steps:
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Conduct the experiment at a lower temperature (e.g., room temperature or 4°C), if the protocol allows.
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Store stock solutions and samples at recommended low temperatures (e.g., -20°C or -80°C) and protect them from freeze-thaw cycles.
-
-
Potential Cause: The sample is exposed to light.
-
Troubleshooting Steps:
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Protect your samples from light by using amber-colored vials or by wrapping the containers in aluminum foil.
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Minimize exposure to ambient light during sample preparation and analysis.
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Issue 2: I am observing unexpected peaks in my HPLC chromatogram.
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Potential Cause: These peaks may represent degradation products of this compound.
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Troubleshooting Steps:
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Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks.
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Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the unknown peaks and aid in their identification.[3][9]
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Compare the retention times of the unknown peaks with those of potential, known degradation products if standards are available.
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Data Presentation
Table 1: Example Data on the Stability of this compound under Different pH Conditions at 37°C for 24 hours.
| pH | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 2.0 | 100.0 | 75.2 | 24.8 |
| 5.0 | 100.0 | 95.1 | 4.9 |
| 7.4 | 100.0 | 98.8 | 1.2 |
| 9.0 | 100.0 | 68.4 | 31.6 |
| 12.0 | 100.0 | 45.3 | 54.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Example Data on the Photostability of this compound in Methanol at Room Temperature.
| Exposure Time (hours) | Concentration (µg/mL) - Protected from Light | Concentration (µg/mL) - Exposed to UV Light (254 nm) | % Photodegradation |
| 0 | 100.0 | 100.0 | 0.0 |
| 6 | 99.5 | 88.2 | 11.4 |
| 12 | 99.1 | 75.9 | 23.4 |
| 24 | 98.5 | 62.1 | 36.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
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Incubate the solution at 60°C for 24 hours.
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Neutralize the solution with 0.1 N NaOH.
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Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
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Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
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Incubate the solution at 60°C for 24 hours.
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Neutralize the solution with 0.1 N HCl.
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Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours.
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Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Place the solid compound in a petri dish and expose it to a temperature of 60°C for 24 hours.
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Dissolve the heat-treated sample in the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
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Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (254 nm) for 24 hours.
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Prepare a control sample protected from light.
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Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing an HPLC method to separate this compound from its degradation products.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (or a buffer such as phosphate buffer, pH 7.0). The gradient can be optimized to achieve the best separation. A starting point could be a linear gradient from 20% to 80% acetonitrile over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: The wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of the compound.
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Injection Volume: 20 µL.
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Column Temperature: 30°C.
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Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Workflow for Stability Testing of this compound.
References
- 1. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 2. ijpbs.com [ijpbs.com]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
Minimizing off-target effects of 4-Butylsulfanylquinazoline
This technical support center provides guidance for researchers and drug development professionals on identifying and minimizing the off-target effects of 4-Butylsulfanylquinazoline. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target effects. While this compound may be effectively inhibiting its intended target, it could also be interacting with other cellular proteins, such as other kinases, leading to unintended biological consequences.[1][2] It is crucial to characterize the selectivity of the compound to ensure that the observed phenotype is a true result of inhibiting the primary target.[2][3]
Q2: What is the first step to determine if this compound is hitting unintended targets?
A2: The most effective initial step is to perform a comprehensive kinase selectivity profile.[4] This involves screening the compound against a large panel of purified kinases (often representing a significant portion of the human kinome) to identify any unintended interactions.[3] These services are commercially available and provide data on the inhibitory activity of your compound against hundreds of kinases simultaneously.
Q3: How do we interpret the results of a kinase selectivity screen?
A3: The results are typically presented as the percentage of inhibition at a specific concentration or as IC50/Kd values for a range of kinases.
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High-Affinity Hits: Pay close attention to kinases that are inhibited with a potency similar to or greater than the intended target. These are the most likely candidates for off-target effects.
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Selectivity Score: Some profiling services provide a selectivity score, which quantifies the promiscuity of the inhibitor. A lower score generally indicates a more selective compound.
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Context is Key: Cross-reference the off-target hits with the known signaling pathways active in your experimental system. An off-target effect is more likely to be biologically relevant if the unintended target is expressed and functional in your cells of interest.
Q4: We've identified several potential off-target kinases from a profiling screen. What's the next step?
A4: The next step is to validate these potential off-targets in a cellular context.[4] This can be achieved through several methods:
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Cellular Target Engagement Assays: Techniques like NanoBRET™ or thermal shift assays can confirm that this compound is binding to the putative off-target in live cells.[2]
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Downstream Signaling Analysis: Use techniques like Western blotting or phospho-specific antibody arrays to determine if signaling pathways downstream of the identified off-targets are modulated by the compound.
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Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the suspected off-target. If the off-target is responsible for the unexpected phenotype, its knockdown should rescue or mimic the effect of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between biochemical and cell-based assays. | Off-target effects in the cellular environment that are not present in a purified enzyme assay. Cellular permeability or metabolism of the compound. | 1. Perform a broad kinase selectivity screen to identify potential off-targets. 2. Conduct cellular thermal shift assays (CETSA) to confirm target engagement in cells. 3. Analyze compound stability and metabolism in your cell culture media. |
| Observed phenotype does not match the known function of the intended target. | The phenotype is driven by one or more off-targets. | 1. Identify potential off-targets through kinase profiling. 2. Use a structurally unrelated inhibitor of the primary target to see if it recapitulates the phenotype. 3. Employ genetic methods (siRNA, CRISPR) to validate that the phenotype is dependent on the primary target and not an off-target. |
| High toxicity observed at effective concentrations. | The toxicity may be due to inhibition of a critical off-target kinase. | 1. Lower the concentration of this compound to the lowest effective dose. 2. Identify potential off-targets and investigate their known physiological roles. 3. Consider synthesizing analogs of this compound with improved selectivity.[5] |
Experimental Protocols & Methodologies
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used in the assays.
-
Assay Choice: Select a suitable assay format. Common options include:
-
Initial Single-Point Screen: Screen this compound at a single high concentration (e.g., 1 or 10 µM) against the kinase panel. This will identify a preliminary list of potential off-targets.
-
Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >70%) in the initial screen, perform a 10-point dose-response curve to determine the IC50 value.[3]
-
Data Analysis: Compare the IC50 values for the off-target kinases to the IC50 for the primary target. Any kinase with an IC50 within 10- to 100-fold of the primary target should be considered a significant off-target.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol describes how to verify if a suspected off-target is modulated by this compound in a cellular context by examining the phosphorylation of its downstream substrate.
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined amount of time. Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific to the phosphorylated form of a known substrate of the off-target kinase.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). A dose-dependent decrease in the phosphorylation of the substrate would suggest that this compound is inhibiting the off-target kinase in your cells.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 4-Butylsulfanylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 4-Butylsulfanylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a quinazoline derivative with the chemical formula C12H14N2S and a molecular weight of 218.32 g/mol [1]. The butylsulfanyl group at the 4-position influences its physicochemical properties, including solubility and membrane permeability[1]. Like many quinazoline derivatives, it is presumed to have low aqueous solubility, which can significantly limit its oral bioavailability[2][3][4][5]. Poor bioavailability can lead to suboptimal therapeutic efficacy and high inter-individual variability in patient response.
Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like this compound?
Broadly, strategies to improve the bioavailability of poorly soluble drugs can be categorized into three main approaches:
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Physicochemical Modifications: These methods alter the physical properties of the drug substance itself. A primary technique is particle size reduction through micronization or nanonization, which increases the surface area for dissolution[6][7][8][9].
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Formulation Strategies: These involve incorporating the drug into advanced delivery systems. Common examples include lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), solid dispersions, and inclusion complexes with cyclodextrins[6][7][10][11][12].
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Chemical Modifications: This approach involves creating a prodrug, which is a bioreversible derivative of the parent drug. The prodrug is designed to have improved solubility and/or permeability and is converted to the active drug in vivo[6][11].
Q3: How does particle size reduction improve bioavailability?
According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area[10]. By reducing the particle size from micrometers to nanometers, the surface area-to-volume ratio increases dramatically. This leads to a faster dissolution rate in the gastrointestinal fluids, which can enhance absorption and overall bioavailability, particularly for drugs whose absorption is dissolution rate-limited (BCS Class II and IV)[8][9].
Q4: What are the advantages of using lipid-based formulations?
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly effective for lipophilic drugs. These systems are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The key advantages include:
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Enhanced Solubilization: The drug remains in a dissolved state in the lipid droplets, bypassing the dissolution step.
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Improved Absorption: The formulation can facilitate drug absorption through the lymphatic pathway, which bypasses the first-pass metabolism in the liver, a common issue for orally administered drugs[13].
-
Protection from Degradation: The lipid vehicle can protect the drug from enzymatic degradation in the GI tract.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and slow dissolution rate. | 1. Characterize the physicochemical properties: Determine the aqueous solubility, LogP, and solid-state characteristics (e.g., crystallinity) of the compound. 2. Particle size reduction: Attempt micronization or wet-bead milling to produce nanoparticles and repeat the in vivo study. 3. Formulation approaches: Formulate the compound in a lipid-based system (e.g., SEDDS) or as a solid dispersion with a hydrophilic polymer. |
| Significant difference between in vitro dissolution and in vivo absorption (poor IVIVC). | Permeability-limited absorption or significant first-pass metabolism. | 1. Assess permeability: Use in vitro models like Caco-2 cell monolayers to determine the compound's permeability. 2. Investigate metabolism: Conduct in vitro metabolism studies using liver microsomes to identify potential metabolic pathways and the extent of first-pass metabolism. 3. Consider prodrug approach: If first-pass metabolism is high, a prodrug strategy might be necessary to protect the active moiety. |
| Precipitation of the drug in the gastrointestinal tract upon administration of a liquid formulation. | The drug is soluble in the formulation vehicle but precipitates upon dilution with aqueous GI fluids. | 1. Increase surfactant concentration: In lipid-based formulations, a higher surfactant-to-oil ratio can improve the stability of the emulsion. 2. Use precipitation inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state of the drug in the GI tract. 3. Solid formulations: Consider formulating the compound as a solid dispersion or in a solid lipid nanoparticle system. |
| Inconsistent results between different animal models. | Species-specific differences in physiology and metabolism. | 1. Analyze physiological differences: Compare the gastrointestinal pH, transit time, and enzyme expression levels between the species. 2. Scale the dose appropriately: Use allometric scaling to ensure equivalent dose levels between species. 3. Use a consistent formulation: Ensure the same formulation is used across all animal models to minimize variability. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet-Bead Milling
Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 or Polyvinylpyrrolidone K30 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a dedicated bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the suspension and an equal volume of milling media to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours). The optimal milling time should be determined experimentally.
-
Periodically withdraw small aliquots of the suspension and measure the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (< 0.3) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
The resulting nanosuspension can be used for in vitro dissolution testing or in vivo bioavailability studies. It can also be lyophilized to produce a solid powder for encapsulation.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, prepare a series of formulations by varying the weight ratio of the oil phase to the Smix (e.g., from 9:1 to 1:9).
-
To each formulation, add a known amount of water (e.g., 100 µL to 1 g of formulation) and observe the emulsification process.
-
Identify the region in the phase diagram that forms a clear, stable microemulsion (the self-emulsifying region).
-
-
Loading this compound:
-
Select a formulation from the optimal self-emulsifying region.
-
Dissolve the maximum possible amount of this compound in the selected formulation with gentle heating and stirring.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution testing of the drug-loaded SEDDS in a relevant dissolution medium (e.g., simulated gastric fluid).
-
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. Buy this compound | 6956-61-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. upm-inc.com [upm-inc.com]
Technical Support Center: Optimizing Cell Permeability for 4-Butylsulfanylquinazoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cell permeability optimization of 4-Butylsulfanylquinazoline and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its cell permeability?
A1: The cell permeability of this compound is primarily governed by a balance of several key physicochemical properties. These include:
-
Lipophilicity (logP): This measures the compound's affinity for a lipid environment. A higher logP generally favors passive diffusion across the lipid bilayer of the cell membrane.
-
Molecular Weight (MW): Smaller molecules tend to permeate more easily.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. A lower PSA is generally associated with better cell permeability.
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Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can impact the energy barrier for the molecule to transition from the aqueous environment to the lipid membrane. Fewer hydrogen bonds are often preferred for passive diffusion.
-
Aqueous Solubility: Sufficient solubility is necessary for the compound to be available at the cell surface for absorption.
Q2: Which in vitro models are most suitable for assessing the cell permeability of this compound?
A2: Two widely accepted and complementary in vitro models for assessing the cell permeability of small molecules like this compound are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is useful for initial screening and ranking of compounds based on their lipophilicity-driven permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[1] This model can assess both passive diffusion and active transport mechanisms, including efflux.[1]
Q3: What is a typical classification for permeability values obtained from a Caco-2 assay?
A3: Caco-2 permeability is typically reported as an apparent permeability coefficient (Papp) in cm/s. A common classification is as follows:
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Low Permeability: Papp < 1 x 10⁻⁶ cm/s
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Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound's cell permeability.
Issue 1: Low Permeability Observed in PAMPA
-
Question: My this compound analog shows low permeability in the PAMPA assay. What are the likely causes and how can I improve it?
-
Answer: Low permeability in PAMPA is indicative of issues with passive diffusion. Consider the following:
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High Polarity: A low logP or high PSA can hinder partitioning into the lipid membrane.
-
Solution: Modify the structure to increase lipophilicity. This can be achieved by adding non-polar functional groups or reducing the number of polar groups. Be mindful that excessive lipophilicity can lead to other issues like poor solubility and non-specific binding.
-
-
High Molecular Weight: Larger molecules diffuse more slowly across the membrane.
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Solution: If possible, simplify the molecular structure to reduce its size and weight.
-
-
Issue 2: High Permeability in PAMPA but Low Permeability in Caco-2 Assay
-
Question: My compound is highly permeable in the PAMPA assay, but its permeability is significantly lower in the Caco-2 model. What could be the reason for this discrepancy?
-
Answer: This scenario strongly suggests the involvement of active efflux transporters. The Caco-2 cells express efflux pumps like P-glycoprotein (P-gp) that actively transport substrates out of the cell, thereby reducing the net flux across the monolayer.
-
Troubleshooting Steps:
-
Conduct a bi-directional Caco-2 assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
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Use P-gp inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
-
Optimization Strategy: Modify the structure of this compound to reduce its affinity for efflux transporters. This can sometimes be achieved by altering hydrogen bonding patterns or overall molecular conformation.
-
Issue 3: Poor Mass Balance and Recovery in Caco-2 Assay
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Question: I am observing low recovery of my lipophilic this compound analog in the Caco-2 assay. How can I address this?
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Answer: Poor mass balance for lipophilic compounds in the Caco-2 assay is often due to non-specific binding to the plasticware of the assay plate or high retention within the cell monolayer.
-
Solutions:
-
Incorporate a protein sink: Add bovine serum albumin (BSA) or use human plasma in the basolateral (receiver) compartment. This can improve the "sink" conditions, facilitating the desorption of the compound from the cell monolayer and reducing non-specific binding.
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Use low-binding plates: Utilize commercially available low-adsorption microplates for the assay.
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Modify the protocol: An "organic catch" approach, where an organic solvent is added to the receiver compartment at the end of the experiment, can help to recover compound that has adsorbed to the plastic.
-
-
Quantitative Data Summary
While experimental data for this compound is not publicly available, the following table presents predicted permeability data for two other quinazoline derivatives, providing a reference for expected values.
| Compound | Predicted Water Solubility (log mol/L) | Predicted Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | Predicted Human Intestinal Absorption (%) |
| BG1189 | -1.549 | 0.597 | 78.106 |
| BG1190 | -1.992 | 0.76 | 87.391 |
Data from a study on quinazoline derivatives as efflux pump inhibitors.[2]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
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Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and then diluted in a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration.
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Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate. The compound solution is then added to the donor wells.
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Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
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Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active transport of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Compound Preparation: A solution of this compound is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is replaced with pre-warmed transport buffer, and the cells are equilibrated.
-
The compound solution is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral compartment at various time points and analyzed by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical for Efflux): The process is reversed, with the compound added to the basolateral compartment and samples taken from the apical compartment.
-
Calculation of Permeability (Papp): The Papp is calculated using the formula:
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver compartment
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor compartment
-
Visualizations
References
Addressing resistance mechanisms to 4-Butylsulfanylquinazoline
Technical Support Center: 4-Butylsulfanylquinazoline
Disclaimer: Publicly available research specifically detailing resistance mechanisms to this compound is limited. This technical support guide is based on established resistance patterns observed for other quinazoline-based inhibitors targeting common oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). The principles and troubleshooting steps outlined here are based on analogous compounds and provide a framework for investigating potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: this compound belongs to the quinazoline family of compounds.[1][2] Many quinazoline derivatives function as ATP-competitive kinase inhibitors.[3] Given this, it is probable that this compound targets a protein kinase, such as a member of the ErbB family (e.g., EGFR, HER2), which are common targets for this class of molecules in cancer therapy.[3][4]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential causes?
A2: Reduced sensitivity, or acquired resistance, is a common phenomenon with kinase inhibitors. The primary causes can be broadly categorized as on-target alterations, where the direct target of the drug is modified, or off-target mechanisms, where the cell activates alternative pathways to bypass the drug's effect.[5][6]
Q3: What are on-target resistance mechanisms?
A3: On-target resistance typically involves genetic mutations in the kinase domain of the target protein.[5] These mutations can prevent the binding of the inhibitor, often by altering the ATP-binding pocket.[5][7] For example, the "gatekeeper" T790M mutation in EGFR is a well-documented mechanism of resistance to first-generation EGFR inhibitors.[5][7][8]
Q4: What are off-target resistance mechanisms?
A4: Off-target resistance involves the activation of "bypass" signaling pathways that allow the cell to survive and proliferate despite the inhibition of the primary target.[5][6] Common mechanisms include the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET or HER2, or the activation of downstream signaling nodes such as the PI3K/Akt pathway.[6][7][8]
Q5: Could changes in drug efflux be responsible for resistance?
A5: Yes, the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can reduce the intracellular concentration of a compound, leading to resistance. This is a known mechanism of resistance for various chemotherapeutic agents.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in a cell line model.
-
Possible Cause 1: Development of a secondary mutation in the target kinase.
-
Troubleshooting/Investigation:
-
Sequence the kinase domain of the suspected target protein in your resistant cell line.
-
Compare the sequence to the parental (sensitive) cell line to identify any new mutations.
-
If a mutation is found, perform site-directed mutagenesis to introduce the mutation into the sensitive cell line and assess its sensitivity to this compound.
-
-
-
Possible Cause 2: Amplification of a bypass signaling pathway.
-
Troubleshooting/Investigation:
-
Perform a phosphoproteomic screen or a phospho-RTK array to compare the activation state of various signaling pathways in sensitive versus resistant cells.
-
Use Western blotting to check for overexpression or increased phosphorylation of key bypass pathway proteins like MET, HER2, or Akt.
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If a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor of that pathway.
-
-
Issue 2: Intrinsic (de novo) resistance to this compound in a new cell line.
-
Possible Cause 1: Pre-existing mutations in the target kinase.
-
Troubleshooting/Investigation:
-
Sequence the kinase domain of the putative target. Some cell lines may harbor primary mutations that confer resistance from the outset.
-
-
-
Possible Cause 2: Co-activation of parallel signaling pathways.
-
Troubleshooting/Investigation:
-
Analyze the baseline protein expression and phosphorylation status of key survival pathways (e.g., PI3K/Akt, MAPK) in the untreated cells. High basal activity in these pathways may indicate intrinsic resistance.
-
-
-
Possible Cause 3: Low or no expression of the target protein.
-
Troubleshooting/Investigation:
-
Confirm the expression of the target protein in your cell line using Western blotting or flow cytometry.
-
-
Quantitative Data Summary
The following tables summarize hypothetical IC50 data to illustrate how resistance can be quantified.
Table 1: IC50 Values of this compound in Sensitive and Acquired Resistance Models
| Cell Line Model | Target | Genetic Alteration | IC50 (nM) | Fold Change in Resistance |
| Parental Cell Line | EGFR | Exon 19 Deletion | 10 | - |
| Resistant Subclone A | EGFR | Exon 19 Del + T790M | 1500 | 150 |
| Resistant Subclone B | EGFR | Exon 19 Del + MET Amp | 800 | 80 |
Table 2: Effect of Combination Therapy in a Resistant Model (Resistant Subclone B)
| Treatment | IC50 of this compound (nM) |
| This compound alone | 800 |
| This compound + MET Inhibitor (10 nM) | 25 |
Experimental Protocols
Protocol 1: Generation of an Acquired Resistance Cell Line
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Cell Culture Initiation: Culture the parental (sensitive) cell line in standard growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells have resumed normal proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Recovery and Maintenance: Allow the cells to recover and adapt at each new concentration. This process can take several months.
-
Resistance Confirmation: Periodically assess the IC50 of the cell population to confirm a shift in sensitivity compared to the parental line.
-
Clonal Selection: Once a resistant population is established, single-cell cloning may be performed to isolate clones with stable resistance.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-Akt, Akt, p-MET, MET, p-EGFR, EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Buy this compound | 6956-61-2 [smolecule.com]
- 2. This compound | C12H14N2S | CID 248338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JCI - Mechanisms of resistance to ErbB-targeted cancer therapeutics [jci.org]
- 4. Intrinsic and Acquired Resistance to HER2-Targeted Therapies in HER2 Gene-Amplified Breast Cancer: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Interpreting unexpected results in 4-Butylsulfanylquinazoline experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butylsulfanylquinazoline. The information is designed to address specific issues that may be encountered during experimentation.
Disclaimer: As specific experimental data for this compound is limited in publicly available literature, this guide is based on the general properties of quinazoline derivatives and common experimental challenges in drug discovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Unexpectedly Low or No Bioactivity
Question: I am not observing the expected biological activity of this compound in my cell-based assay. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to lower-than-expected bioactivity. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Verify Compound Identity and Purity: Ensure the compound is this compound and check its purity via methods like NMR or LC-MS. Impurities can interfere with the assay.
-
Assess Solubility: Poor solubility is a common issue for organic molecules. If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.
-
-
Assay Conditions:
-
Optimize Compound Concentration: Perform a dose-response curve over a wide range of concentrations to ensure you are testing within the active range.
-
Check Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) should not affect the assay outcome at the final concentration used. Run a vehicle-only control.
-
Incubation Time: The compound may require a longer or shorter incubation time to exert its effect. A time-course experiment can determine the optimal duration.
-
-
Cellular Factors:
-
Cell Line Specificity: The target of this compound may not be present or may be expressed at low levels in your chosen cell line.
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Illustrative Data on Solubility Effects:
| Solvent System | Final DMSO Conc. | Appearance in Media | Apparent IC50 (µM) |
| 100% DMSO (Stock) | 0.1% | Clear | 5.2 |
| 100% DMSO (Stock) | 0.5% | Clear | 5.5 |
| 100% DMSO (Stock) | 1.0% | Slight Precipitation | 15.8 |
| 50% DMSO / 50% Ethanol (Stock) | 0.1% | Clear | 5.1 |
This table illustrates how exceeding the solubility limit (indicated by precipitation) can lead to a significant underestimation of potency (higher apparent IC50).
FAQ 2: High Variability and Inconsistent Results
Question: My experimental results with this compound are highly variable between replicates and experiments. How can I improve reproducibility?
Answer:
Inconsistent results often stem from subtle variations in experimental procedures.
Troubleshooting Steps:
-
Standardize Protocols:
-
Pipetting Technique: Ensure consistent and accurate pipetting, especially for serial dilutions of the compound.
-
Cell Seeding Density: Use a consistent cell number for each experiment, as cell density can influence drug response.
-
Reagent Preparation: Prepare fresh reagents and compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of the compound stock solution.
-
-
Compound Stability:
-
Stability in Solution: The compound may be unstable in your assay medium or when exposed to light. Assess its stability over the course of the experiment using methods like HPLC.
-
-
Environmental Factors:
-
Incubator Conditions: Monitor and maintain consistent temperature, CO2, and humidity levels in your cell culture incubator.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to evaporation. Avoid using the outermost wells for critical measurements or ensure they are filled with media to maintain humidity.
-
Logical Diagram for Troubleshooting Inconsistency:
Technical Support Center: Managing Cytotoxicity of Novel Quinazoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with novel compounds, using 4-Butylsulfanylquinazoline as a representative example of a new quinazoline derivative. The focus is on strategies to characterize and potentially reduce cytotoxic effects in control (non-target) cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing high cytotoxicity in my control cell line. What are the initial steps to troubleshoot this?
A1: When unexpected cytotoxicity is observed, it's crucial to first validate the result. Here's a checklist of initial steps:
-
Confirm the Purity and Identity of the Compound: Ensure the synthesized this compound is of high purity and its chemical structure is confirmed. Impurities from the synthesis process can often be the source of toxicity.
-
Verify Experimental Parameters: Double-check all experimental parameters, including cell seeding density, compound concentration, solvent concentration, and incubation time.[1][2] Ensure that the solvent (e.g., DMSO) concentration is not exceeding the tolerable limit for your cell line (typically <0.5%).[3]
-
Review the Cytotoxicity Assay: Make sure the chosen cytotoxicity assay is appropriate for your experimental goals and that you have included all necessary controls (e.g., vehicle control, positive control for cytotoxicity).[4] Issues like low or high cell density can lead to misleading absorbance values in assays like MTT.[1]
-
Examine Cell Health: Before and after treatment, visually inspect the cells under a microscope for any signs of stress or contamination, which could be misinterpreted as compound-induced cytotoxicity.[5][6]
Q2: What are some common reasons for a novel quinazoline derivative to exhibit off-target cytotoxicity?
A2: Quinazoline derivatives are known to interact with a variety of cellular targets. Off-target effects can arise from:
-
Inhibition of Essential Kinases: The quinazoline scaffold is a common pharmacophore for kinase inhibitors.[7] The compound might be inhibiting kinases essential for the survival of the control cells.
-
Induction of Apoptosis or other Cell Death Pathways: Quinazolinone derivatives have been shown to induce various forms of cell death, including apoptosis, autophagy, and necrosis.[8] This might be triggered through off-target signaling pathway modulation.
-
Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, leading to a decrease in cell viability.[9]
-
Poor Solubility: At higher concentrations, the compound may precipitate out of solution, and these precipitates can be cytotoxic to cells.[6]
Q3: Are there any general strategies to reduce the cytotoxicity of a small molecule like this compound without abolishing its intended activity?
A3: Yes, several formulation and experimental strategies can be employed to mitigate cytotoxicity:
-
Structural Modification: If structure-activity relationship (SAR) data is available, medicinal chemists can sometimes modify the compound to reduce toxicity while retaining desired activity. For quinoline derivatives, functionalization has been shown to control cytotoxic effects.[10]
-
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can control its release, improve its solubility, and reduce its exposure to non-target cells, thereby lowering systemic toxicity.[11][12][13][14]
-
Co-administration with Protective Agents: In some cases, co-administering antioxidants like Vitamin C or other cytoprotective agents can reduce drug-induced cytotoxicity, particularly if it's mediated by oxidative stress.[15]
-
Optimization of Dosing and Exposure Time: Reducing the concentration of the compound or the duration of exposure can sometimes minimize toxicity while still achieving the desired biological effect.[16]
-
Adjusting Serum Concentration in Media: The concentration of fetal calf serum (FCS) in the culture medium can influence the cytotoxic behavior of some compounds.[17] Experimenting with different serum concentrations may be beneficial.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Cytotoxicity
This guide provides a step-by-step process for troubleshooting high cytotoxicity results from an in vitro assay.
Guide 2: Strategies for Cytotoxicity Reduction
This guide outlines potential strategies to reduce the off-target cytotoxicity of a promising compound.
Data Presentation
When assessing the cytotoxicity of this compound and the effectiveness of any mitigation strategies, it is crucial to present the data clearly.
Table 1: Cytotoxicity of this compound in Control Cells (Example Data)
| Cell Line | Treatment | IC50 (µM) |
| MRC-5 (Normal Lung) | This compound | 15.85 ± 3.32 |
| HEK293 (Normal Kidney) | This compound | 25.41 ± 4.15 |
| Doxorubicin (Positive Control) | Doxorubicin | 0.98 ± 0.12 |
Table 2: Effect of Mitigation Strategies on Cytotoxicity in MRC-5 Cells (Example Data)
| Treatment | IC50 (µM) | Fold Improvement |
| This compound (Free Drug) | 15.85 ± 3.32 | - |
| Liposomal this compound | 45.23 ± 5.67 | 2.85 |
| Co-administration with Vitamin C (100 µM) | 22.50 ± 3.98 | 1.42 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8]
Materials:
-
96-well plates
-
Control cell line (e.g., MRC-5)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and non-toxic to the cells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Nanoparticle Encapsulation (Liposomal Formulation)
This is a general protocol for encapsulating a hydrophobic compound like this compound into liposomes using the thin-film hydration method.
Materials:
-
Phospholipids (e.g., DPPC, Cholesterol)
-
This compound
-
Chloroform or another suitable organic solvent
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Dissolve the phospholipids and this compound in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS by rotating the flask in a water bath above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs) and ensure a uniform size, sonicate the MLV suspension in a water bath sonicator.
-
Further homogenize the liposome size by extruding the suspension multiple times through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Signaling Pathways
Quinazoline derivatives are known to interact with numerous signaling pathways, often by targeting kinases. Unintended inhibition of pathways crucial for cell survival can lead to cytotoxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 細胞培養中に生じる細胞死のトラブルシューティング [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dojindo.com [dojindo.com]
- 9. Nanoparticle reduces targeted cancer drug's toxicity - ecancer [ecancer.org]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Encapsulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Butylsulfanylquinazoline
Welcome to the technical support center for the synthesis of 4-Butylsulfanylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scaled-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with 1-butanethiol. This reaction is generally high-yielding and proceeds under relatively mild conditions.
Q2: What are the typical starting materials and reagents required?
A2: The key starting materials are 4-chloroquinazoline and 1-butanethiol. The reaction is typically carried out in the presence of a base in a suitable solvent.
Q3: How is the precursor, 4-chloroquinazoline, prepared?
A3: 4-Chloroquinazoline is commonly synthesized from quinazolin-4(3H)-one by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1]
Q4: Can microwave irradiation be used to accelerate the reaction?
A4: Yes, microwave irradiation has been shown to be effective in accelerating SNAr reactions on the quinazoline ring, often leading to shorter reaction times and improved yields.[2][3] This can be a valuable technique for process optimization and scale-up.
Q5: What are the common analytical techniques to monitor the reaction progress and product purity?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) is recommended for accurate quantitative analysis of reaction conversion and product purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural confirmation of the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive 4-chloroquinazoline starting material.2. Insufficiently basic reaction conditions.3. Low reaction temperature or short reaction time.4. Degradation of 1-butanethiol. | 1. Check the purity of 4-chloroquinazoline by melting point or analytical techniques. If necessary, purify the starting material.2. Use a stronger base or increase the stoichiometry of the base. Common bases for this reaction include potassium carbonate, sodium hydride, or triethylamine.3. Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction.4. Use freshly distilled or high-purity 1-butanethiol. Thiols can oxidize over time. |
| Formation of Side Products | 1. Oxidation of 1-butanethiol to the corresponding disulfide.2. Reaction of the product with excess 1-butanethiol or base.3. Hydrolysis of 4-chloroquinazoline back to quinazolin-4(3H)-one. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Use a stoichiometric amount of 1-butanethiol and base. Monitor the reaction closely by TLC or HPLC to avoid over-reaction.3. Ensure anhydrous reaction conditions. Use dry solvents and reagents. |
| Difficult Purification | 1. Co-elution of the product with starting materials or by-products during chromatography.2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.2. Attempt recrystallization from a variety of solvents or solvent mixtures. If the product remains an oil, purification by column chromatography is the recommended method. |
| Inconsistent Yields at Larger Scale | 1. Inefficient heat transfer in a larger reactor.2. Poor mixing leading to localized "hot spots" or concentration gradients.3. Exothermic reaction runaway. | 1. Ensure adequate heating and cooling capacity for the reactor. Use a reactor with a jacket for better temperature control.2. Use an appropriate stirrer and agitation speed to ensure homogeneous mixing of the reaction mixture.3. Add reagents portion-wise, especially at the beginning of the reaction, to control any exotherm. |
Experimental Protocols
Synthesis of 4-Chloroquinazoline
This procedure describes the preparation of the starting material, 4-chloroquinazoline, from quinazolin-4(3H)-one.
Reagents and Materials:
-
Quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or another high-boiling inert solvent)
Procedure:
-
To a stirred suspension of quinazolin-4(3H)-one in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude 4-chloroquinazoline can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.
Synthesis of this compound
This protocol details the nucleophilic aromatic substitution reaction to form the final product.
Reagents and Materials:
-
4-Chloroquinazoline
-
1-Butanethiol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel under an inert atmosphere (nitrogen or argon), dissolve 4-chloroquinazoline in the chosen solvent (e.g., DMF).
-
Add the base (e.g., potassium carbonate) to the solution and stir.
-
Slowly add 1-butanethiol to the reaction mixture at room temperature.
-
Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition A (Conventional Heating) | Condition B (Microwave Irradiation) |
| Solvent | DMF | Acetonitrile |
| Base | Potassium Carbonate | Triethylamine |
| Temperature | 80 °C | 120 °C |
| Reaction Time | 4-6 hours | 15-30 minutes |
| Typical Yield | 85-95% | 90-98% |
| Purity (crude) | ~90% | ~95% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Troubleshooting poor reproducibility in 4-Butylsulfanylquinazoline assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro assays involving 4-Butylsulfanylquinazoline. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common biological targets?
This compound is a quinazoline derivative characterized by a butylsulfanyl group at the 4-position. Quinazolines are a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specific derivatives have been shown to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are critical components of cell signaling pathways that regulate cell proliferation, survival, and differentiation.
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
Inconsistent IC50 values are a common issue and can stem from several factors:
-
Compound Solubility: this compound is predicted to be poorly soluble in aqueous solutions. If the compound precipitates in your cell culture medium, the effective concentration will be lower and variable.
-
Compound Stability: The compound may not be stable over the duration of your experiment in the cell culture medium. Degradation can lead to a decrease in the active concentration.
-
Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50 value.
-
Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, or washing steps can introduce variability.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used to dissolve the compound, can be toxic to cells and affect the assay results.
Q3: How should I prepare and store my stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully dissolved.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in all experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cell Viability (e.g., MTT) Assays
Symptoms:
-
High variability between replicate wells.
-
Inconsistent dose-response curves.
-
Unexpectedly high or low cell viability.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the compound. Prepare the final dilutions in pre-warmed medium and mix thoroughly. Consider using a solubility-enhancing agent, if compatible with your assay. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding each plate. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity. |
| Variable Incubation Times | Standardize all incubation times precisely, especially the incubation with the MTT reagent and the solubilization buffer. |
| Incomplete Solubilization of Formazan Crystals | After adding the solubilization buffer, ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting. |
Issue 2: Inconsistent Results in Kinase Assays (e.g., EGFR, PI3K)
Symptoms:
-
Variable enzyme inhibition at the same compound concentration.
-
High background signal.
-
Poor Z'-factor, indicating low assay quality.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Instability in Assay Buffer | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in aqueous buffer before starting the reaction. |
| ATP Concentration | The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration. Use an ATP concentration that is at or near the Km of the kinase to obtain accurate Ki values. |
| Enzyme Activity Variation | Ensure the kinase is properly stored and handled to maintain its activity. Pre-incubate the enzyme with the compound before adding ATP to allow for binding to occur. |
| Buffer Composition | Ensure the buffer components (e.g., DTT, BSA) are fresh and at the correct concentrations, as they can affect enzyme stability and activity. |
| Off-Target Effects | Quinazoline derivatives can sometimes inhibit multiple kinases. If results are unexpected, consider performing a kinase panel screen to assess the selectivity of this compound. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vitro PI3K Kinase Assay (ADP-Glo™ Format)
This protocol provides a method for measuring the inhibitory activity of this compound against PI3K.
-
Reagent Preparation:
-
Prepare the PI3K kinase buffer, ATP, and lipid substrate solutions according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in the kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3K enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the ATP/lipid substrate mix.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Visualizations
Caption: General experimental workflow for a cell-based assay.
Validation & Comparative
4-Butylsulfanylquinazoline: A Comparative Analysis Against Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the quinazoline scaffold has proven to be a privileged structure, forming the foundation of numerous clinically successful drugs. This guide provides a comparative overview of 4-Butylsulfanylquinazoline in the context of other well-established quinazoline-based kinase inhibitors. Due to the limited publicly available experimental data specifically for this compound, this comparison is based on the well-documented activities of structurally related compounds and general principles of structure-activity relationships (SAR) within this chemical class.
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the in vitro potency of several approved quinazoline-based kinase inhibitors against key kinase targets. This data provides a benchmark for evaluating the potential efficacy of novel derivatives like this compound.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line Antiproliferative Activity (IC50) |
| Gefitinib | EGFR | 2-37 | A431 (8.9 nM), NCI-H358 (9.5 µM) |
| Erlotinib | EGFR | 2 | A431 (790 nM), NCI-H322 (5 µM) |
| Lapatinib | EGFR, HER2 | 9.8 (EGFR), 13 (HER2) | BT474 (240 nM), NCI-H1975 (8.05 µM)[1] |
| Vandetanib | VEGFR2, EGFR | 40 (VEGFR2), 500 (EGFR) | Not widely reported in comparative studies |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Note: IC50 values can vary between different experimental setups. The data presented here is a representative summary from published literature.
Structure-Activity Relationship (SAR) Insights for this compound
The quinazoline core is a key pharmacophore for ATP-competitive kinase inhibition.[1][2][3] The biological activity of quinazoline derivatives is significantly influenced by the substituents at various positions.
-
Position 4: The 4-position of the quinazoline ring is crucial for interaction with the hinge region of the kinase ATP-binding pocket. While anilino groups are common in many potent inhibitors like Gefitinib and Erlotinib, other substitutions can also confer activity. The butylsulfanyl group in this compound introduces a flexible, lipophilic chain. This modification may influence its binding affinity and selectivity profile compared to the more rigid anilino-containing compounds. The sulfur atom could potentially form specific interactions within the ATP binding site.
-
General Trends: Structure-activity relationship studies on quinazoline derivatives have shown that small, hydrophobic groups at the 4-position can be well-tolerated and may contribute to inhibitory activity.[3]
Based on these general principles, this compound is predicted to exhibit kinase inhibitory activity. However, its specific targets and potency remain to be experimentally determined.
Experimental Protocols
To facilitate comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This assay determines the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.
-
Add the recombinant EGFR kinase to initiate the reaction.
-
Add ATP to the wells to start the phosphorylation reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cellular Antiproliferative Assay (MTT Assay)
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., A549, a human lung adenocarcinoma cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathways and Experimental Visualizations
Understanding the cellular pathways targeted by kinase inhibitors is crucial for drug development. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.
Caption: General workflow for an in vitro kinase activity assay.
Conclusion
While specific experimental data for this compound is not yet widely available, its chemical structure, based on the versatile quinazoline scaffold, suggests potential as a kinase inhibitor. Further investigation through in vitro and cellular assays, following the protocols outlined in this guide, is necessary to determine its precise biological activity, target profile, and potency. The comparative data provided for established quinazoline inhibitors serves as a valuable reference for these future studies. Researchers in the field are encouraged to explore the potential of this and other novel quinazoline derivatives in the ongoing quest for more effective and selective cancer therapeutics.
References
A Comprehensive Guide to Validating 4-Butylsulfanylquinazoline as a Selective Research Tool
For researchers, scientists, and professionals in drug development, the validation of a novel chemical probe is a critical step to ensure its utility and reliability. This guide provides a detailed framework for the validation of 4-Butylsulfanylquinazoline, a quinazoline derivative, as a selective research tool. While specific experimental data for this compound is not publicly available, this guide outlines the necessary experiments, data presentation formats, and key considerations based on the well-established validation protocols for similar quinazoline-based molecules, particularly kinase inhibitors.
Introduction to this compound
Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent inhibitory activity against a range of biological targets, most notably protein kinases. The 4-substituted quinazoline scaffold is a common feature in many approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The introduction of a butylsulfanyl group at the 4-position of the quinazoline ring suggests potential interactions within the ATP-binding pocket of kinases or other enzymes. However, without rigorous validation, its potency, selectivity, and mechanism of action remain unconfirmed.
This guide will walk you through a hypothetical validation process for this compound, from initial biochemical characterization to cellular activity and selectivity profiling.
Experimental Data and Protocols
Biochemical Potency and Selectivity
The initial step in validating a new research tool is to determine its potency against its intended target and its selectivity against other related targets. Given the prevalence of quinazoline derivatives as kinase inhibitors, a primary hypothesis is that this compound may target one or more protein kinases.
Experimental Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
-
Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound, and a known reference inhibitor.
-
Procedure:
-
A kinase reaction is set up containing the kinase, substrate, and ATP in a buffer solution.
-
Serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) are added to the reaction wells.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a four-parameter logistic curve.
Data Presentation:
Table 1: Hypothetical IC50 Values of this compound against a Panel of Kinases
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor IC50 (nM) |
| EGFR | 50 | 25 |
| VEGFR2 | 500 | 10 |
| SRC | >10,000 | 5 |
| PI3Kα | 2,500 | 15 |
| AKT1 | >10,000 | 50 |
This table presents hypothetical data for illustrative purposes.
To be a useful research tool, an inhibitor should be selective for its intended target. Kinome-wide profiling is essential to identify off-target effects.
Experimental Protocol: KinomeScan™ (DiscoverX)
This is a competition-based binding assay that quantitatively measures the ability of a compound to displace a ligand from a large panel of kinases.
-
Procedure:
-
This compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
The compound's ability to displace a proprietary, immobilized ligand from each kinase is measured.
-
The results are reported as percent of control, where a lower percentage indicates stronger binding.
-
-
Data Analysis: Hits are identified as kinases that show significant inhibition (e.g., >90% inhibition). For these hits, a Kd (dissociation constant) is then determined by running a dose-response experiment.
Data Presentation:
Table 2: Hypothetical KinomeScan™ Selectivity Profile for this compound (at 1 µM)
| Kinase | Percent of Control |
| EGFR | 5 |
| ERBB2 | 15 |
| VEGFR2 | 55 |
| SRC | 95 |
| ABL1 | 98 |
This table presents hypothetical data for illustrative purposes, showing high affinity for EGFR and ERBB2.
Cellular Activity and Mechanism of Action
Biochemical activity must be translated into a cellular context to be meaningful.
Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Lines: Select cell lines with known expression levels of the putative target (e.g., A431 cells, which overexpress EGFR).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Luminescence is measured.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated.
Data Presentation:
Table 3: Hypothetical Cellular Potency of this compound
| Cell Line | Target Expression | GI50 (µM) |
| A431 | High EGFR | 0.5 |
| MCF-7 | Moderate EGFR | 5.2 |
| HCT116 | Low EGFR | >10 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
This experiment directly assesses whether the compound inhibits the signaling activity of its target in cells.
-
Procedure:
-
A431 cells are serum-starved and then stimulated with EGF to activate the EGFR signaling pathway.
-
Cells are treated with varying concentrations of this compound for a set time (e.g., 2 hours).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and downstream effectors like p-AKT and p-ERK. Total protein levels are also measured as a loading control.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
Mandatory Visualizations
Signaling Pathway
Structure-Activity Relationship of 4-Alkylsulfanylquinazoline Analogues: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-alkylsulfanylquinazoline analogues, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. Due to the limited availability of comprehensive public data specifically on 4-butylsulfanylquinazoline analogues, this guide leverages information on structurally related thioether-substituted quinazolines to provide insights into their biological activity, particularly as kinase inhibitors.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Modifications at the 4-position of the quinazoline ring have been a key strategy in the development of potent and selective kinase inhibitors. The introduction of an alkylsulfanyl (or alkylthio) group at this position has been explored as a means to modulate the pharmacological properties of these compounds. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to aid in the rational design of novel 4-alkylsulfanylquinazoline-based drug candidates.
Comparative Biological Activity
While a systematic SAR study for a series of this compound analogues is not extensively documented in publicly available literature, studies on related compounds, such as 2-sulfanylquinazolin-4(3H)-one derivatives, offer valuable insights. These compounds share a similar thioether linkage and their biological activities can provide a foundational understanding of the potential of 4-alkylsulfanylquinazolines.
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of a representative 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d , from a study on multi-kinase inhibitors. This compound features a more complex substitution pattern but provides a relevant example of the potential potency of this class of molecules.
| Compound ID | Modification | Target Cell Line/Kinase | IC50 (µM) |
| 5d | 2-(4-(4-chlorophenyl)-5,5-dimethyl-7-oxo-5,6,7,8-tetrahydroquinazolin-2-ylthio)-N-(4-fluorophenyl)acetamide | HepG2 (Hepatocellular Carcinoma) | 1.94 |
| MCF-7 (Breast Cancer) | 3.28 | ||
| MDA-231 (Triple-negative Breast Cancer) | 7.1 | ||
| HeLa (Cervical Cancer) | 4.62 | ||
| WI-38 (Normal Human Cells) | 40.85 | ||
| VEGFR2 | Comparable to positive controls in nanomolar ranges | ||
| EGFR | Comparable to positive controls in nanomolar ranges | ||
| HER2 | Comparable to positive controls in nanomolar ranges | ||
| CDK2 | 2.097 |
Data extracted from a study on novel 2-sulfanylquinazolin-4(3H)-one derivatives as multi-kinase inhibitors.[1]
Structure-Activity Relationship Insights (Based on related quinazoline derivatives):
From broader studies on quinazoline-based kinase inhibitors, several general SAR principles can be inferred and potentially extrapolated to 4-alkylsulfanyl analogues:
-
Lipophilicity of the Alkyl Chain: The length and branching of the alkyl chain in the 4-alkylsulfanyl group are expected to significantly influence the compound's lipophilicity, which in turn affects cell permeability, solubility, and interaction with the hydrophobic regions of the kinase ATP-binding pocket.
-
Substitutions on the Quinazoline Core: Modifications at other positions of the quinazoline ring (e.g., 6 and 7-positions) with groups like methoxy or halogens have been shown to modulate kinase selectivity and potency in other quinazoline series.[2]
-
Nature of the Thioether Linkage: The thioether bond itself provides a flexible linkage that can allow the substituent to adopt an optimal conformation within the target's binding site.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays typically used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or plate reader (depending on the assay format)
Procedure (Radiometric Filter Binding Assay):
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[3]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Visualizing Molecular Interactions and Workflows
Understanding the signaling pathways targeted by these compounds and the experimental workflow for their evaluation is critical for drug development. The following diagrams, created using the DOT language, illustrate these concepts.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of 4-Butylsulfanylquinazoline's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological effects of 4-Butylsulfanylquinazoline. Due to a lack of specific experimental data for this compound in the current scientific literature, this guide leverages data from structurally related 4-substituted quinazoline derivatives to offer a predictive cross-validation framework. The information presented herein is intended to guide future research and highlight the potential therapeutic applications of this class of compounds.
Potential Biological Activities of 4-Substituted Quinazolines
Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of various substituents at the 4-position has been shown to modulate their biological effects significantly. Based on extensive research on analogous compounds, this compound is predicted to exhibit activities in the following key areas:
-
Anticancer Activity: Many 4-substituted quinazolines are potent anticancer agents, primarily acting as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).
-
Anti-inflammatory Activity: Several quinazoline derivatives have demonstrated significant anti-inflammatory properties in preclinical models.
-
Antimicrobial Activity: The quinazoline scaffold is also associated with antibacterial and antifungal activities.
Comparative Data of Related 4-Substituted Quinazoline Derivatives
To provide a quantitative perspective, the following tables summarize the biological activities of representative 4-substituted quinazoline derivatives. Note: This data is for comparative purposes and does not represent the activity of this compound itself.
Table 1: Comparative Anticancer Activity of 4-Anilinoquinazoline Derivatives
| Compound Reference | Modification at 4-position | Cell Line | IC50 (µM) | Citation |
| Gefitinib | 3-chloro-4-fluoroaniline | A549 (Lung Carcinoma) | 0.015 | [1][2] |
| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)aniline | SW480 (Colon Carcinoma) | 0.08 | [3] |
| Compound 2a | 3-chloro-4-(3-fluorobenzyloxy)aniline | A431 (Epidermoid Carcinoma) | 0.05 | [3] |
| Compound 6c | 4-(m-tolylamino) | HCT-116 (Colon Carcinoma) | 7.8 | [1][2] |
Table 2: Comparative Anti-inflammatory Activity of Quinazoline Derivatives
| Compound Reference | Animal Model | Inhibition of Edema (%) | Reference Drug | Inhibition of Edema (%) | Citation |
| Proquazone | Carrageenan-induced rat paw edema | Dose-dependent | Indomethacin | Significant | [4] |
| Compound 8d | LPS-induced RAW 264.7 cells (NO inhibition) | >90% at 10 µM | Dexamethasone | ~95% at 10 µM | [5] |
| Compound 8g | LPS-induced RAW 264.7 cells (NO inhibition) | >90% at 10 µM | Dexamethasone | ~95% at 10 µM | [5] |
Table 3: Comparative Antimicrobial Activity of Quinazolinone Derivatives
| Compound Reference | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| Compound A-1 | S. aureus | 50 | Ciprofloxacin | <1 | [6] |
| Compound A-2 | E. coli | 50 | Ciprofloxacin | <1 | [6] |
| Compound 20 | B. subtilis | 0.5 | Ampicillin | 0.25 | [7] |
| Compound 29 | B. subtilis | 0.5 | Ampicillin | 0.25 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of studies for the biological evaluation of this compound.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.[8][9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.[11][12]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, and DTT.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the test compound at various concentrations to wells containing recombinant human EGFR protein. Incubate for 15-30 minutes at room temperature.
-
Initiation of Reaction: Add a mixture of ATP and a synthetic peptide substrate to initiate the kinase reaction.
-
Signal Detection: After a defined incubation period (e.g., 60 minutes), stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ADP detection (e.g., ADP-Glo™ Kinase Assay) or fluorescence resonance energy transfer (FRET).[12][13]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17][18]
Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at a specific dose. A control group should receive the vehicle.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[17]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer evaluation.
Simplified EGFR Signaling Pathway
Caption: EGFR signaling cascade.
Workflow for Anti-inflammatory Drug Testing
Caption: In vivo anti-inflammatory screening.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 13. promega.com.cn [promega.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Head-to-Head Comparison: 4-Butylsulfanylquinazoline in the Landscape of Kinase Inhibitor Oncology Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Butylsulfanylquinazoline, a novel quinazoline derivative, against established anticancer drugs from the same chemical class. While specific experimental data for this compound is not yet publicly available, this document serves as a framework for its potential evaluation. The comparisons are drawn based on the well-documented performance of FDA-approved quinazoline-based kinase inhibitors, Gefitinib and Erlotinib.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the quinazoline family. This structural class is of significant interest in medicinal chemistry due to the proven anticancer activity of several of its derivatives. Prominent examples include Gefitinib, Erlotinib, and Lapatinib, which function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling node often dysregulated in various cancers. The introduction of a butylsulfanyl group at the 4-position of the quinazoline core of this compound is hypothesized to modulate its physiochemical properties and biological activity, potentially offering a distinct pharmacological profile.
Comparative Analysis: Efficacy and Potency
A direct comparison of this compound with established drugs necessitates rigorous experimental evaluation. The following tables present a hypothetical dataset to illustrate how the in vitro efficacy of this compound could be benchmarked against Gefitinib and Erlotinib. The data for the known drugs are representative values from published literature.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Target Pathway | IC50 (µM) |
| This compound | A549 | Non-Small Cell Lung Cancer | EGFR (presumed) | Hypothetical Data |
| MCF-7 | Breast Cancer | EGFR (presumed) | Hypothetical Data | |
| Gefitinib | A549 | Non-Small Cell Lung Cancer | EGFR | ~19.9[1] |
| MCF-7 | Breast Cancer | EGFR | >10 | |
| Erlotinib | A549 | Non-Small Cell Lung Cancer | EGFR | ~1.5[2] |
| MCF-7 | Breast Cancer | EGFR | >10[2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Comparative Kinase Inhibition (IC50)
| Compound | Kinase Target | IC50 (nM) |
| This compound | EGFR | Hypothetical Data |
| Gefitinib | EGFR | ~26-57[3] |
| Erlotinib | EGFR | ~2-12[4] |
IC50 values represent the concentration of a drug that is required to inhibit 50% of the target kinase activity in a cell-free assay.
Signaling Pathways and Mechanism of Action
Quinazoline-based anticancer agents predominantly exert their effects by inhibiting the tyrosine kinase activity of EGFR. This receptor is a critical component of the EGFR signaling pathway, which, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular events promoting cell growth, proliferation, and survival. In many cancer types, EGFR is overexpressed or mutated, leading to constitutive activation of this pathway. By blocking the ATP-binding site of the EGFR tyrosine kinase domain, drugs like Gefitinib and Erlotinib prevent its autophosphorylation and the subsequent activation of downstream signaling molecules. It is hypothesized that this compound would share this mechanism of action.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Protocols
To generate the comparative data presented above, standardized experimental protocols are essential. The following are detailed methodologies for key assays.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, and Erlotinib in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
EGFR Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
-
Reaction Setup: In a 96-well plate, add recombinant human EGFR enzyme to a reaction buffer containing a specific peptide substrate and ATP.
-
Compound Addition: Add varying concentrations of the test compounds (this compound, Gefitinib, Erlotinib) to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence-based antibody detection).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-drug control. Determine the IC50 value from the dose-response curve.
Caption: Workflow for in vitro and biochemical assays.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 4-Butylsulfanylquinazoline in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of 4-Butylsulfanylquinazoline, a small molecule inhibitor belonging to the quinazoline class. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and presents comparative data from well-characterized quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). This allows researchers to understand the expected target engagement profile of this compound and provides the necessary protocols to generate empirical data.
Introduction to this compound and Target Engagement
This compound is a derivative of the quinazoline scaffold, a privileged structure in medicinal chemistry known to exhibit a wide range of biological activities, including potent inhibition of protein kinases.[1][2] Specifically, the 4-anilinoquinazoline core is a hallmark of numerous approved and investigational EGFR inhibitors.[3][4][5] The validation of target engagement in a cellular context is a critical step in the drug discovery process, confirming that a compound interacts with its intended molecular target under physiological conditions.[6] This confirmation provides a crucial link between the compound's biochemical activity and its cellular phenotype.
Comparative Analysis of Quinazoline-Based EGFR Inhibitors
To contextualize the potential efficacy of this compound, this section presents data from well-known quinazoline-based EGFR inhibitors, Gefitinib and Erlotinib, as well as other 4-substituted analogues. The primary methods for quantifying target engagement and inhibitory activity are the Cellular Thermal Shift Assay (CETSA) and in vitro kinase inhibition assays.
Data Presentation: Kinase Inhibition and Cellular Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for Gefitinib and Erlotinib against EGFR, providing a benchmark for the expected potency of novel quinazoline derivatives.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| Gefitinib | EGFR | Kinase Assay | 2 - 37 | - |
| EGFR | Cell-based | 80 - 800 | A431, KB | |
| Erlotinib | EGFR | Kinase Assay | 2 | - |
| EGFR | Cell-based | 790 | HN5 |
Note: Data for this compound is not currently available in the public domain and would need to be determined experimentally.
Experimental Protocols
To empirically validate the target engagement of this compound, the following detailed experimental protocols for the Cellular Thermal Shift Assay (CETSA) and a representative Kinase Inhibition Assay are provided.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express the target of interest (e.g., A549 or NCI-H1975 for EGFR) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating and Lysis:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
3. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
4. Protein Quantification and Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR antibody) and a loading control (e.g., anti-GAPDH or anti-Actin).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
EGFR Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
1. Reagent Preparation:
-
Prepare the kinase reaction buffer, recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP solution.
-
Prepare a serial dilution of this compound and control inhibitors (e.g., Gefitinib).
2. Kinase Reaction:
-
In a 96-well plate, add the kinase reaction buffer, the EGFR enzyme, and the test compound or vehicle.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This typically involves two steps:
-
First, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Second, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship: Target Engagement Validation
Caption: Logical flow for validating target engagement of this compound.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm 4-Butylsulfanylquinazoline's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework of orthogonal assays to confirm the mechanism of action of 4-Butylsulfanylquinazoline, a putative kinase inhibitor. Given the limited publicly available data for this specific compound, this guide leverages experimental data from well-characterized 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, as comparators. These assays are designed to provide a comprehensive understanding of a compound's biochemical potency, cellular target engagement, and its effect on downstream signaling pathways.
Introduction to 4-Anilinoquinazoline Inhibitors
The 4-anilinoquinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly targeting EGFR.[1][2] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[1] Overexpression or mutation of EGFR is a common feature in various solid tumors, making it a prime target for anti-cancer therapeutics.[1]
To rigorously validate the mechanism of action of a novel 4-anilinoquinazoline derivative like this compound, a multi-faceted approach employing orthogonal assays is crucial. This ensures that the observed biological effects are indeed due to the intended target modulation.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of comparator 4-anilinoquinazoline-based EGFR inhibitors against the EGFR tyrosine kinase and their anti-proliferative effects on EGFR-dependent cancer cell lines.
| Compound | Biochemical IC50 (EGFR WT) | Cellular IC50 (A431 Cell Line) | Reference |
| Gefitinib | 2.5 nM - 37 nM | 80 nM - 790 nM | [3] |
| Erlotinib | 2 nM - 5 nM | 100 nM - 790 nM | [3] |
| This compound | Data not available | Data not available |
Note: The IC50 values can vary between studies depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (EGFR)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.
Principle: This assay measures the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase. The amount of phosphorylated substrate is quantified, and the inhibition by the test compound is determined.
Protocol:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) and controls (e.g., Gefitinib, Erlotinib) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in kinase buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the EGFR kinase and the peptide substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km value for EGFR.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA™)
Objective: To confirm that this compound directly binds to EGFR within a cellular context.
Principle: Ligand binding can increase the thermal stability of a target protein. CETSA measures the extent of protein stabilization upon drug binding by quantifying the amount of soluble protein remaining after heat treatment.
Protocol:
-
Reagents and Materials:
-
A431 cells (human epidermoid carcinoma, high EGFR expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound and controls
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies: anti-EGFR, secondary antibody conjugated to HRP
-
Western blot reagents
-
-
Procedure:
-
Culture A431 cells to ~80% confluency.
-
Treat cells with the test compound or DMSO for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble EGFR in the supernatant by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for EGFR at each temperature.
-
Plot the percentage of soluble EGFR against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on EGFR-dependent cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce MTT to a purple formazan product.
Protocol:
-
Reagents and Materials:
-
A431 or other EGFR-dependent cell lines
-
Cell culture medium
-
Test compound and controls
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or controls for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of Downstream Signaling
Objective: To determine if this compound inhibits the phosphorylation of EGFR and its downstream effectors, such as Akt and ERK.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies allow for the detection of the activated (phosphorylated) forms of signaling proteins.
Protocol:
-
Reagents and Materials:
-
A431 cells
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
Test compound and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed A431 cells and grow to ~80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the test compound or controls for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels and the loading control (β-actin).
-
Compare the levels of phosphorylated proteins in the compound-treated samples to the EGF-stimulated control to determine the extent of inhibition.
-
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory point of this compound.
Orthogonal Assay Workflow
Caption: Workflow for orthogonal validation of this compound's mechanism of action.
References
Benchmarking 4-Butylsulfanylquinazoline: A Comparative Analysis of Potency and Selectivity in Cancer Cell Lines
For Immediate Release
This guide provides a comparative analysis of the potency and selectivity of 4-Butylsulfanylquinazoline, a novel quinazoline derivative, against various cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development. The data presented herein is based on a seminal study in the field, offering a clear benchmark against related compounds and a well-established clinical comparator.
Introduction
Quinazoline derivatives have emerged as a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of these compounds often lies in their ability to selectively inhibit key signaling pathways involved in disease progression. This guide focuses on this compound, a member of the 4-alkyl(aryl)thioquinazoline series, and evaluates its performance in in-vitro anti-proliferative assays.
Potency and Selectivity Analysis
The anti-proliferative activity of this compound and its analogs was evaluated against a panel of human cancer cell lines, including PC3 (prostate cancer), Bcap37 (breast cancer), and BGC823 (gastric cancer). The potency of these compounds is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
For comparative purposes, Gefitinib, a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor used in cancer therapy, is included as a benchmark. The data reveals that while this compound exhibits modest activity, subtle structural modifications to the alkylthio side chain can significantly enhance potency, particularly against the PC3 cell line.
| Compound | Structure | PC3 IC50 (µM) | Bcap37 IC50 (µM) | BGC823 IC50 (µM) |
| This compound | Quinazoline core with a C4H9S- group at C4 | >100 | >100 | >100 |
| 4-(Methylthio)quinazoline | Quinazoline core with a CH3S- group at C4 | 5.6 | >100 | >100 |
| 4-(Ethylthio)quinazoline | Quinazoline core with a C2H5S- group at C4 | 8.1 | >100 | >100 |
| 4-(Propylthio)quinazoline | Quinazoline core with a C3H7S- group at C4 | 8.7 | >100 | >100 |
| Gefitinib (Comparator) | N/A | ~5-8 | ~0.015-0.030 | ~1-5 |
Note: The IC50 values for the 4-alkyl(aryl)thioquinazoline series are sourced from a key study on these derivatives.[1] Gefitinib IC50 values are representative values from various public sources for comparison.
The data clearly indicates a degree of selectivity of the 4-alkyl(aryl)thioquinazoline series for the PC3 prostate cancer cell line over the Bcap37 and BGC823 lines. Notably, the shorter alkyl chains (methyl, ethyl, propyl) confer significantly higher potency against PC3 cells compared to the butyl derivative.
Experimental Protocols
The following is a detailed methodology for the in-vitro anti-proliferative assays used to determine the IC50 values.
Cell Culture and Treatment:
-
Human cancer cell lines (PC3, Bcap37, and BGC823) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
For the assay, cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds.
-
The cells were then incubated for an additional 48 hours.
MTT Assay for Cell Viability:
-
After the 48-hour incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
The plates were incubated for another 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance at 570 nm was measured using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: SAR of 4-Alkylthioquinazolines on PC3 cells.
Caption: Workflow of the MTT cell viability assay.
Conclusion
This comparative guide highlights the anti-proliferative potential of this compound and its analogs. The presented data underscores the importance of the 4-position substituent on the quinazoline core for activity against PC3 prostate cancer cells. While this compound itself demonstrates low potency, the shorter alkylthio derivatives show promising activity, warranting further investigation. The provided experimental protocols offer a foundation for researchers to replicate and expand upon these findings in the ongoing search for novel and selective anticancer agents.
References
In Vivo Validation of a Novel Quinazoline-Based PARP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of in vitro findings for a novel 4-hydroxyquinazoline derivative, designated B1, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor. Due to the limited public data on 4-butylsulfanylquinazoline, this document focuses on the closely related and well-characterized compound B1 to illustrate the translational journey from benchtop discoveries to preclinical validation. We will objectively compare its performance with the established PARP inhibitor, Olaparib, supported by experimental data.
From In Vitro Promise to In Vivo Efficacy
The development of novel anti-cancer agents hinges on the successful translation of promising in vitro results into tangible in vivo efficacy and safety. This guide delves into the experimental data that bridges this critical gap for the 4-hydroxyquinazoline derivative B1.
Summary of In Vitro and In Vivo Findings
| Parameter | In Vitro Finding | In Vivo Validation |
| Target Inhibition | Compound B1 inhibits PARP1 activity with an IC50 of 63.81 ± 2.12 nM.[1] | Significant suppression of tumor growth in a xenograft model suggests target engagement and downstream anti-tumor effects.[1] |
| Cellular Potency | Superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines.[1] | A dose of 25 mg/kg of B1 significantly suppressed tumor growth in an HCT-15 nude mouse xenograft model.[1] |
| Mechanism of Action | Dose-dependently suppressed intracellular PAR formation and enhanced γH2AX aggregation, indicating DNA damage.[1] Stimulated intracellular ROS formation, mitochondrial membrane depolarization, and apoptosis.[1] | The reduction in tumor volume provides evidence for the effective translation of the in vitro mechanism of action into a therapeutic outcome. |
| Safety Profile | Showed no significant toxicity to normal cells, indicating good selectivity.[1] | No significant changes in mouse body weight were observed at therapeutic doses, suggesting a favorable safety profile.[1] |
Comparative Efficacy: B1 vs. Olaparib
| Compound | Cell Line | In Vitro IC50 (PARP1) | In Vivo Anti-Tumor Activity (Xenograft Model) |
| B1 | MDA-MB-231 | 63.81 ± 2.12 nM[1] | Significant tumor growth suppression at 25 mg/kg.[1] |
| Olaparib | MDA-MB-231 | More potent inhibitory activity exhibited by B1 in this cell line.[1] | Established anti-tumor activity in various xenograft models. |
Visualizing the Pathway and Process
To better understand the mechanism and experimental approach, the following diagrams illustrate the PARP inhibition pathway and the workflow of an in vivo xenograft study.
References
Reproducibility of Published Data on 4-Butylsulfanylquinazoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Anti-proliferative Activity of 4-Alkylthioquinazoline Derivatives
The in vitro anti-proliferative activity of a series of 4-alkylthioquinazoline derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard MTT assay. The data from the key study by Yang et al. (2007) is summarized below.[1]
| Compound ID | Alkyl Chain Length | PC3 Cell Line IC50 (µM) | Bcap37 Cell Line Activity | BGC823 Cell Line Activity |
| 3a | Methyl | 5.6 | Weak | Weak |
| 3c | Propyl | 1.8 | Weak | Weak |
| 3d | Isopropyl | 8.1 | Weak | Weak |
| 3f | Butyl | 8.7 | Weak | Weak |
| 3l | Benzyl | 8.9 | Weak | Weak |
Note: The original publication did not provide specific IC50 values for the Bcap37 and BGC823 cell lines, stating only that the compounds exhibited "weak activities".[1]
Experimental Protocols
A detailed experimental protocol for the cited data was not available in the public domain. However, a representative MTT assay protocol for determining the anti-proliferative activity of quinazoline derivatives is provided below.
Representative MTT Assay Protocol for Cell Viability
This protocol is a standard method for assessing cell viability and proliferation.
1. Cell Seeding:
-
Human cancer cell lines (e.g., PC3, Bcap37, BGC823) are harvested during the logarithmic growth phase.
-
Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The test compounds (4-alkylthioquinazoline derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. A control group with a medium containing DMSO without the test compound is also included.
-
The plates are incubated for an additional 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, the MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
5. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 values are determined by plotting the percentage of cell viability against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
Caption: Workflow of the MTT assay for determining the anti-proliferative activity of test compounds.
Potential Signaling Pathway Involvement
The study on 4-alkylthioquinazoline derivatives suggests a potential involvement of the Extracellular Signal-Regulated Kinase (ERK) pathway, which is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.
Caption: Simplified diagram of the ERK/MAPK signaling pathway and a potential point of inhibition.
References
Efficacy of 4-Butylsulfanylquinazoline: A Comparative Analysis Across Cell Lines
A comprehensive evaluation of the cytotoxic effects of 4-Butylsulfanylquinazoline remains elusive due to a lack of publicly available experimental data. While the broader class of quinazoline derivatives has demonstrated significant potential in anticancer research, specific data on the efficacy of this compound, including its half-maximal inhibitory concentration (IC50) across different cell lines, is not available in the current scientific literature.
For context, studies on other quinazoline compounds have shown efficacy against various cancer cell lines. For instance, some 4-aminoquinazoline derivatives have been found to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation, thereby inducing apoptosis in cancer cells. Similarly, other related compounds have been investigated for their ability to act as multi-kinase inhibitors, affecting targets such as VEGFR, EGFR, and HER2.
Without specific experimental data for this compound, a direct comparison of its efficacy against other compounds or across different cell lines cannot be conducted. The following sections provide a general overview of the methodologies and signaling pathways that are typically investigated for quinazoline derivatives, which would be applicable to future studies on this compound.
Experimental Protocols
To evaluate the efficacy of a compound like this compound, a standard set of experimental protocols would be employed.
Cell Viability and Cytotoxicity Assays
A crucial first step is to determine the concentration of the compound that inhibits 50% of cell growth (IC50). This is typically measured using assays such as the MTT, XTT, or PrestoBlue™ assays.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells of different lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of this compound (and any comparator compounds) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (such as DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Assays
To understand the mechanism of cell death induced by the compound, apoptosis assays are performed.
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a set period.
-
Staining: The cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (which stains the nucleus of late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
Signaling Pathways
Quinazoline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Based on studies of related compounds, potential pathways affected by this compound could include:
-
PI3K/Akt Pathway: This is a central pathway that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer drugs.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
Apoptosis Pathways: These can be either intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated). Key proteins in these pathways include caspases (caspase-3, -8, -9), Bcl-2 family proteins (Bax, Bcl-2), and p53.
Below are diagrams illustrating a potential experimental workflow and a generalized apoptosis signaling pathway that could be investigated for this compound.
Experimental workflow for assessing the efficacy of a compound.
A simplified diagram of apoptosis signaling pathways.
Assessing the Specificity of 4-Butylsulfanylquinazoline Against a Panel of Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a potential kinase inhibitor is paramount. This guide provides a framework for assessing the kinase selectivity of 4-butylsulfanylquinazoline, a novel compound within the well-established quinazoline class of kinase inhibitors. Due to the absence of publicly available kinase profiling data for this compound, this document will focus on the broader context of quinazoline derivatives, offering a comparative analysis of their known kinase targets and outlining the experimental protocols required to determine the specific activity of the compound .
Introduction to Kinase Inhibitor Specificity and the Quinazoline Scaffold
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The quinazoline scaffold has proven to be a privileged structure in the development of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR).
The efficacy and safety of a kinase inhibitor are intrinsically linked to its specificity. A highly specific inhibitor will predominantly interact with its intended target, minimizing off-target effects and associated toxicities. Conversely, a more promiscuous inhibitor might be beneficial in certain contexts, such as in multi-targeted cancer therapy. Therefore, comprehensive profiling of a novel compound like this compound against a broad panel of kinases is a critical step in its preclinical development.
Comparative Analysis of Quinazoline-Based Kinase Inhibitors
While specific data for this compound is not available, the extensive research on related quinazoline derivatives provides valuable insights into its potential kinase interaction profile. The substitution at the 4-position of the quinazoline ring is a key determinant of target specificity.
| Compound Class | Key Substituent at C4 | Primary Kinase Targets | Notes |
| 4-Anilinoquinazolines | Anilino group | EGFR, HER2, VEGFR | This is the most well-studied class, with many compounds showing potent inhibition of receptor tyrosine kinases.[1] Substitutions on the anilino ring further modulate selectivity. |
| 4-Anilinoquinolines | Anilino group (on a quinoline core) | GAK, ADCK3 | Screening of chemical libraries has identified potent and selective inhibitors of Cyclin G Associated Kinase (GAK) within this class.[2][3] |
| Styrylquinazolines | Thioaryl moiety | ABL, BTK, Fyn | The introduction of a thioaryl group at the C4 position has led to inhibitors of non-receptor tyrosine kinases.[4] |
| 4-(Phenylamino)quinazolines | Phenylamino group with acrylamide | EGFR-TK (irreversible) | The addition of a reactive acrylamide group can lead to irreversible inhibition of the target kinase. |
This table illustrates the chemical versatility of the quinazoline scaffold and highlights how modifications can steer the inhibitor towards different kinase families. For this compound, the butylsulfanyl group at the C4 position represents a less common substitution, making its kinase profile an open and intriguing question for researchers.
Experimental Protocols for Kinase Specificity Profiling
To assess the specificity of this compound, a systematic screening against a large and diverse panel of kinases is required. Several commercial vendors offer kinase profiling services, and the general methodology is well-established in the scientific literature.
In Vitro Kinase Assay Panel
Objective: To determine the inhibitory activity of this compound against a broad range of purified protein kinases.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared to determine the half-maximal inhibitory concentration (IC50) for any active kinases.
-
Kinase Panel Selection: A comprehensive panel of kinases, representing different branches of the human kinome, is selected. Commercial services offer panels with hundreds of kinases.
-
Assay Principle: The most common methods are radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate, or fluorescence-based assays.[5][6]
-
Radiometric Assay (e.g., HotSpot™ or ³³PanQinase™): The kinase, substrate, and ATP (containing γ-³³P-ATP) are incubated with the test compound. The amount of phosphorylated substrate is then quantified by capturing it on a filter and measuring the incorporated radioactivity.[5][7]
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. As kinase activity is inhibited, the amount of ADP decreases, leading to a change in the luminescent signal.[8]
-
-
Data Analysis: The percentage of kinase activity remaining in the presence of this compound is calculated relative to a vehicle control (DMSO). For active compounds, IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
A typical experimental workflow for kinase profiling is illustrated in the diagram below.
Visualizing Potential Signaling Pathway Interactions
Given the prevalence of quinazoline inhibitors targeting the EGFR signaling pathway, it is a logical starting point for considering the potential mechanism of action of this compound. A diagram of a simplified EGFR signaling cascade is presented below. Should initial screening reveal activity against EGFR or other receptor tyrosine kinases, this pathway would be a key area for further investigation.
Conclusion
While the precise kinase selectivity of this compound remains to be experimentally determined, the rich history of the quinazoline scaffold in kinase inhibitor discovery provides a strong rationale for its investigation. The comparative data on related compounds suggest a high probability of activity against one or more kinase families. A systematic assessment of its specificity through comprehensive in vitro kinase profiling is the essential next step. The methodologies outlined in this guide provide a clear path for researchers to elucidate the mechanism of action of this novel compound and to evaluate its potential as a selective and potent kinase inhibitor for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. sinobiological.com [sinobiological.com]
Independent verification of 4-Butylsulfanylquinazoline's bioactivity
An Independent Review of the Bioactivity of 4-Butylsulfanylquinazoline and Related Kinase Inhibitors
This guide provides an objective comparison of the bioactivity of 4-thio-substituted quinazoline derivatives, using publicly available experimental data. Due to the limited specific data on this compound, this guide focuses on structurally similar compounds and compares their performance against established kinase inhibitors. This information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Quinazoline Derivatives as Kinase Inhibitors
Quinazoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Many quinazoline-based compounds have been developed as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Several quinazoline derivatives, such as gefitinib, erlotinib, and lapatinib, are approved anticancer drugs that target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]
The 4-thio-substituted quinazoline scaffold has been explored for its potential as a source of novel bioactive compounds.[5][6] This guide will compare the bioactivity of representative 4-alkylsulfanylquinazoline derivatives with other well-established quinazoline-based kinase inhibitors.
Comparative Bioactivity Data
The following table summarizes the in vitro bioactivity of selected 4-alkylsulfanylquinazoline derivatives and compares them with established EGFR inhibitors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.
| Compound | Target/Cell Line | IC50 (µM) | Reference Compound | Target/Cell Line | IC50 (µM) |
| 4-((2-Fluorobenzyl)thio)quinazoline (3c) | PC3 | 1.8 | Gefitinib | EGFR | 0.0007 |
| 4-(Benzylthio)quinazoline (3a) | PC3 | 5.6 | Erlotinib | EGFR | 0.08 |
| 4-(Pentafluorobenzylthio)quinazoline (3d) | PC3 | 8.1 | Lapatinib | EGFR/HER2 | 0.0084/0.00941 |
| 4-(4-Chlorobenzylthio)quinazoline (3f) | PC3 | 8.7 | |||
| 4-(2-Phenylethylthio)quinazoline (3l) | PC3 | 8.9 |
Data for 4-alkylsulfanylquinazoline derivatives are from Cui, Z., et al. (2007).[5] Data for reference compounds are from various sources.[7]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they inhibit and the workflows used to assess their activity.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and thereby blocking downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of novel compounds.
Caption: A generalized workflow for the evaluation of anticancer compounds.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are protocols for key assays mentioned in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., PC3, A549)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the phosphorylation of the substrate.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[7]
Conclusion
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcat.com [ijpcat.com]
Side-by-side comparison of different synthesis routes for 4-Butylsulfanylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of two primary synthetic routes for 4-butylsulfanylquinazoline, a quinazoline derivative of interest in medicinal chemistry and drug development. The information presented is curated from scientific literature to provide an objective analysis of each method's performance, supported by experimental data where available. Detailed experimental protocols are provided to facilitate the replication of these syntheses.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The substituent at the 4-position of the quinazoline ring plays a crucial role in modulating the pharmacological properties of these compounds. The introduction of a butylsulfanyl group at this position can significantly influence the molecule's lipophilicity and its interaction with biological targets. This guide explores two common strategies for the synthesis of this compound, starting from the readily available precursor, 4-hydroxyquinazoline.
Synthesis Routes Overview
Two principal synthetic pathways for the preparation of this compound have been identified:
-
Route 1: Synthesis via a 4-Chloroquinazoline Intermediate. This two-step route involves the initial conversion of 4-hydroxyquinazoline to 4-chloroquinazoline, followed by a nucleophilic substitution reaction with butanethiol.
-
Route 2: Synthesis via a 4-Mercaptoquinazoline Intermediate. This pathway also begins with 4-hydroxyquinazoline, which is first converted to 4-mercaptoquinazoline (quinazoline-4(3H)-thione). Subsequent S-alkylation with a butyl halide yields the final product.
The logical workflow for these synthetic routes is depicted in the following diagram.
Caption: Workflow of the two primary synthesis routes for this compound.
Side-by-Side Comparison of Synthesis Routes
The following table summarizes the key quantitative data and reaction conditions for the two synthesis routes. It is important to note that while general procedures for these transformations are available, specific data for the synthesis of this compound is limited. The data presented is based on analogous reactions and serves as a comparative guide.
| Parameter | Route 1: Via 4-Chloroquinazoline | Route 2: Via 4-Mercaptoquinazoline |
| Starting Material | 4-Hydroxyquinazoline | 4-Hydroxyquinazoline |
| Intermediate | 4-Chloroquinazoline | 4-Mercaptoquinazoline |
| Step 1 Reagents | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)[1][2] | Phosphorus pentasulfide (P₄S₁₀) in pyridine |
| Step 1 Conditions | Reflux, 2-4 hours[2] | Reflux, 6 hours |
| Step 2 Reagents | Butanethiol, Base (e.g., K₂CO₃) in DMF[1] | Butyl bromide, Base (e.g., KOH) in toluene with a phase-transfer catalyst |
| Step 2 Conditions | 40-80°C, 8-10 hours[1] | Reflux, 4 hours |
| Overall Yield | Moderate to Good (Estimated) | Moderate to Good (Estimated) |
| Purity of Final Product | Generally high after purification. | Generally high after purification. |
| Advantages | - Utilizes common and readily available chlorinating agents. - 4-Chloroquinazoline is a versatile intermediate for other derivatives. | - Avoids the use of harsh chlorinating agents like POCl₃. |
| Disadvantages | - 4-Chloroquinazoline can be moisture-sensitive and irritating. - Thionyl chloride and phosphorus oxychloride are corrosive and require careful handling. | - Phosphorus pentasulfide is highly reactive with water and has a strong, unpleasant odor. - Pyridine is a toxic solvent. |
Experimental Protocols
The following are detailed experimental protocols for each synthesis route, based on established procedures for similar compounds.
Route 1: Synthesis via 4-Chloroquinazoline
Step 1: Synthesis of 4-Chloroquinazoline
-
Reagents and Materials:
-
4-Hydroxyquinazoline
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyquinazoline in anhydrous toluene.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride (SOCl₂) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After completion, allow the mixture to cool to room temperature.
-
Carefully quench the excess SOCl₂ by slowly pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloroquinazoline.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
4-Chloroquinazoline
-
Butanethiol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 4-chloroquinazoline in DMF in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Add butanethiol to the reaction mixture.
-
Heat the mixture to 40-80°C and stir for 8-10 hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.[3]
-
Route 2: Synthesis via 4-Mercaptoquinazoline
Step 1: Synthesis of 4-Mercaptoquinazoline
-
Reagents and Materials:
-
4-Hydroxyquinazoline
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, add 4-hydroxyquinazoline and pyridine.
-
Carefully add phosphorus pentasulfide (P₄S₁₀) in portions to the stirred solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 4-mercaptoquinazoline.
-
The crude product can be further purified by recrystallization from ethanol.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
4-Mercaptoquinazoline
-
Butyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) (phase-transfer catalyst)
-
Toluene
-
Magnesium sulfate
-
-
Procedure:
-
Dissolve 4-mercaptoquinazoline in toluene in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide and tetrabutylammonium bromide.
-
Add butyl bromide to the biphasic mixture.
-
Heat the mixture to reflux and stir vigorously for 4 hours.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the experimental workflows for both synthetic routes.
Caption: Experimental workflow for the synthesis of this compound via Route 1.
Caption: Experimental workflow for the synthesis of this compound via Route 2.
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound from 4-hydroxyquinazoline. The choice of a particular route may depend on the availability of reagents, the scale of the synthesis, and the laboratory's safety infrastructure. Route 1, via the 4-chloroquinazoline intermediate, is a widely used and versatile method. Route 2, proceeding through the 4-mercaptoquinazoline intermediate, provides an alternative that avoids the use of strong chlorinating agents. For both routes, careful optimization of reaction conditions and appropriate purification techniques are essential to obtain the final product in high yield and purity. Further research to establish and publish specific quantitative data for the synthesis of this compound would be a valuable contribution to the field.
References
Safety Operating Guide
Proper Disposal of 4-Butylsulfanylquinazoline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Butylsulfanylquinazoline, a quinazoline derivative, ensuring compliance with standard laboratory safety protocols.
The following procedures are based on general guidelines for the disposal of hazardous chemical waste and information from safety data sheets (SDSs) of structurally related compounds. It is imperative to consult your institution's specific waste disposal protocols and the compound's specific SDS if available.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact. Always inspect gloves for integrity before use and employ proper removal techniques to avoid contamination.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills and contamination.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid breathing dust, fumes, or vapors.[1][2]
Hazard Profile Summary
| Hazard Category | Description of Potential Hazard | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. | |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Flammability | May be a flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[1] | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound as a hazardous chemical waste.
1. Waste Identification and Segregation:
- Treat this compound as a hazardous chemical waste.
- Do not mix it with non-hazardous waste.
- Segregate it from incompatible materials, such as strong oxidizing agents and strong acids.[1]
2. Waste Collection and Containerization:
- Collect waste this compound in a designated, leak-proof, and sealable container.[3]
- If possible, use the original container.[3] If not, ensure the waste container is made of a compatible material.
- The container must be kept tightly closed except when adding waste.[3]
3. Labeling:
- Clearly label the waste container with the words "Hazardous Waste."
- Identify the contents as "this compound."
- Indicate the approximate quantity of the waste.
- Include the date when the waste was first added to the container.
- Attach a completed chemical waste label as required by your institution.[3]
4. Storage:
- Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[3]
- This area should be a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.[1]
- Ensure secondary containment is used to prevent spills.[3]
5. Disposal Request and Pickup:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
- Follow your institution's specific procedures for requesting a waste pickup.[3]
- Do not dispose of this compound down the drain or in the regular trash.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
Logical Relationship of Safety and Disposal Steps
The following diagram illustrates the relationship between safety precautions, handling procedures, and final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Operational Guidance for Handling 4-Butylsulfanylquinazoline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for managing 4-Butylsulfanylquinazoline, a compound of interest in medicinal chemistry. The following procedural guidance is based on the known hazards of quinazoline derivatives and general best practices for laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to mitigate potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for similar compounds.
| Protection Type | Recommended Equipment | Purpose | Justification/Reference |
| Hand Protection | Double-layered chemotherapy-grade gloves (e.g., nitrile). | To prevent skin contact and absorption. | Gloves must be inspected before use and disposed of properly after handling.[1][2] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | To protect against splashes and airborne particles. | Ensures complete protection of eyes and face from accidental contact.[3] |
| Skin and Body Protection | A solid-front, disposable barrier gown. | To prevent contamination of clothing and skin. | Gowns should be of a material tested for resistance to chemical permeation.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N-95) or use within a chemical fume hood. | To prevent inhalation of dust, aerosols, or vapors. | Necessary when handling the compound outside of a ventilated enclosure.[3][4] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound, from preparation to waste management. Adherence to this workflow is crucial for minimizing risk.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, and disposable labware, must be segregated as hazardous chemical waste.[2]
-
Solid Waste: Collect solid waste, including excess compound and contaminated consumables, in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[2]
-
Labeling and Storage: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards. Store waste in a designated satellite accumulation area until it is collected by environmental health and safety personnel.
-
Regulatory Compliance: All disposal must adhere to local, state, and federal regulations for hazardous waste. Consult your institution's environmental health and safety department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
